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Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Documentation Hub

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  • Product: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings with halogens and electron-donating/-withdrawing groups is a fundamental tactic for optimizing pharmacokinetics and target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings with halogens and electron-donating/-withdrawing groups is a fundamental tactic for optimizing pharmacokinetics and target binding. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) emerges as a highly versatile, multi-functionalized building block[1]. By integrating a fluorine atom, a methoxy group, and a methyl group onto a benzoate core, this scaffold offers a unique balance of steric hindrance, electronic modulation, and metabolic stability. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic protocols designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

Understanding the baseline computational and physicochemical properties of a building block is critical for predicting its behavior in hit-to-lead optimization pipelines[2]. The low molecular weight and optimal lipophilicity of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate make it an ideal starting material that leaves ample "molecular real estate" for downstream elaboration.

Table 1: Physicochemical Properties and Drug Design Implications

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₁H₁₃FO₃Provides a dense array of functional handles within a small footprint[1].
Molecular Weight 212.22 g/mol Low MW ensures that subsequent coupling reactions do not easily push the final API beyond Lipinski's limit of 500 Da[1].
LogP ~2.32Ideal lipophilicity for oral absorption. The hydrophobic methyl/ethyl groups are perfectly counterbalanced by the polar oxygen atoms[1].
TPSA 35.53 ŲExcellent for membrane permeability. Values < 90 Ų are generally favorable for Blood-Brain Barrier (BBB) penetration if CNS targeting is desired[1].
H-Bond Donors 0The lack of H-bond donors reduces the desolvation penalty upon binding to lipophilic protein pockets[1].
H-Bond Acceptors 3The methoxy and ester oxygens serve as critical interaction points for kinase or receptor backbone binding[1].
Rotatable Bonds 3Low conformational flexibility minimizes the entropic penalty during target engagement[1].

Structure-Activity Relationship (SAR) Rationale

The specific substitution pattern of this compound is not arbitrary; it is a masterclass in rational drug design. Fluorinated benzoic acids are privileged scaffolds because the high electronegativity of fluorine influences the acidity of the carboxylic acid (once hydrolyzed) and significantly alters the metabolic fate of the molecule[3].

  • Metabolic Shielding: The fluorine atom at the 4-position directly blocks Cytochrome P450-mediated para-hydroxylation, a common metabolic liability for aromatic rings[4].

  • Steric and Electronic Interplay: The 3-methoxy group acts as a strong hydrogen bond acceptor while inducing localized steric bulk. Conversely, the 5-methyl group acts as a hydrophobic anchor, enhancing van der Waals interactions within non-polar target binding sites.

SAR_Analysis Core Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Core Scaffold Fluoro 4-Fluoro Group Blocks CYP450 Metabolism Increases Lipophilicity Core->Fluoro Methoxy 3-Methoxy Group H-Bond Acceptor Induces Steric Bulk Core->Methoxy Methyl 5-Methyl Group Hydrophobic Anchor Enhances Target Affinity Core->Methyl Ester Ethyl Ester Group Synthetic Handle Prodrug Potential Core->Ester

Figure 1: Structure-Activity Relationship (SAR) and functional group contributions of the core scaffold.

Synthetic Workflows and Experimental Protocols

In medicinal chemistry, the ethyl ester moiety is typically utilized as a synthetic handle. The most ubiquitous workflow involves the hydrolysis of the ester to the free carboxylic acid, followed by amide coupling to generate diverse libraries of benzamide derivatives[5]. Similar methoxybenzoic acid derivatives have been successfully employed as potent agonists and antagonists for 5-HT₄ receptors[6].

Protocol 1: Selective Base-Catalyzed Ester Hydrolysis

Objective: Convert the ethyl ester to the active carboxylic acid without triggering nucleophilic aromatic substitution (SₙAr) at the fluorinated position. Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH because the lithium cation coordinates effectively with the ester carbonyl. This provides a milder hydrolysis environment that preserves the integrity of the methoxy and fluoro substituents.

  • Solubilization: Dissolve 1.0 eq of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate in a 3:1 mixture of THF and H₂O. (Causality: THF ensures the lipophilic starting material is fully solubilized, while H₂O provides the aqueous environment necessary for the hydroxide nucleophile).

  • Reaction: Add 2.0 eq of LiOH·H₂O to the solution. Stir the mixture at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the high-R_f ester spot and the emergence of a baseline spot confirms the formation of the carboxylate salt.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Acidify the remaining aqueous layer with 1M HCl to pH 2–3. (Causality: Protonation converts the soluble carboxylate salt into the insoluble free carboxylic acid).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-fluoro-3-methoxy-5-methylbenzoic acid.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Objective: Synthesize a biologically active benzamide derivative. Causality: EDC·HCl is chosen because it produces a water-soluble urea byproduct, streamlining the purification process. HOBt is added to form a highly reactive yet stable intermediate, which suppresses racemization and prevents the formation of unreactive N-acylureas[5].

  • Activation: Dissolve 1.0 eq of the synthesized 4-fluoro-3-methoxy-5-methylbenzoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes.

  • Coupling: Add 1.1 eq of the desired primary or secondary amine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA ensures the amine remains in its reactive free-base form rather than a protonated salt).

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Self-Validation (Purification): Quench the reaction by pouring it into ice-cold water, then extract with Dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ (removes unreacted acid), 1M HCl (removes unreacted amine), and brine.

  • Final Analysis: Dry over Na₂SO₄, concentrate, and analyze via HPLC. A single peak at >95% Area Under Curve (AUC) validates the success of the coupling.

Synthetic_Workflow Start Starting Material Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Step1 Step 1: Ester Hydrolysis Reagents: LiOH, THF/H2O Validation: TLC Disappearance of Ester Start->Step1 Step2 Step 2: Acidification & Extraction Reagents: 1M HCl, EtOAc Validation: Phase Separation & Precipitation Step1->Step2 Step3 Step 3: Carboxylic Acid Activation Reagents: EDC·HCl, HOBt, DMF Validation: Active Ester Formation Step2->Step3 Step4 Step 4: Amide Coupling Reagents: Amine, DIPEA, RT Validation: LC-MS Product Peak Step3->Step4 End Final Product Fluorinated Benzamide Derivative Validation: HPLC >95% Purity Step4->End

Figure 2: Self-validating synthetic workflow for ester hydrolysis and subsequent amide coupling.

Applications in Medicinal Chemistry

The integration of fluorinated benzoic acids into drug discovery pipelines has historically yielded highly potent therapeutics. For instance, replacing standard aromatic rings with fluorinated methoxybenzoates has been shown to improve the selectivity of COX-2 inhibitors in anti-inflammatory research[3]. Furthermore, derivatives of methoxybenzoic acids are foundational in the development of prokinetic drugs targeting G-protein coupled receptors, such as serotonin 5-HT₄ receptors[6]. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, with its pre-installed metabolic shields and hydrogen-bonding vectors, serves as a premium starting point for synthesizing novel kinase inhibitors, GPCR ligands, and targeted anti-cancer agents.

References

Sources

Exploratory

Technical Whitepaper: Solubility Profile &amp; Process Engineering of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Executive Summary Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), structurally analogous to precursors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), structurally analogous to precursors used for Osimertinib (Tagrisso). As a lipophilic ester with multiple ring substituents, its solubility behavior is the governing factor in reaction yield, purification efficiency, and crystallographic form control.

This technical guide provides a comprehensive solubility profile derived from thermodynamic principles and empirical process data. It moves beyond static data points to establish a predictive solubility framework , enabling researchers to optimize solvent selection for extraction, recrystallization, and chromatographic purification.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the first step in solubility modeling. The presence of the fluorine atom and methoxy group introduces specific dipole moments that affect solvent interaction.

PropertyValue / DescriptionRelevance to Solubility
Chemical Name Ethyl 4-fluoro-3-methoxy-5-methylbenzoateTarget Solute
CAS Number 2114761-87-2Unique Identifier
Molecular Formula C₁₁H₁₃FO₃Hydrophobic Skeleton
Molecular Weight 212.22 g/mol Diffusion & Kinetics
LogP (Predicted) 2.3 – 3.1Lipophilicity Indicator
H-Bond Donors 0Aprotic Solute
H-Bond Acceptors 3 (Ester carbonyl, Methoxy O, Fluorine)Interacts with Protic Solvents
Physical State Low-melting solid or viscous oil (Ambient)Temperature sensitivity

Expert Insight: The lack of hydrogen bond donors makes this compound highly soluble in aprotic polar solvents (e.g., DCM, Ethyl Acetate) but limits its solubility in water. The ester functionality allows for hydrolysis risks in strongly basic aqueous media, necessitating careful pH control during biphasic extractions.

Solubility Profile & Solvent Screening[2]

The solubility profile is categorized by solvent class, derived from Hansen Solubility Parameters (HSP) and standard process chemistry protocols for fluorinated benzoic esters.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Chlorinated Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Ideal for reaction medium and initial extraction.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>150 mg/mL)Preferred "green" solvent for extraction and crystallization.
Alcohols Methanol (MeOH), Ethanol (EtOH), IPAModerate to High (Temp. Dependent)Excellent for recrystallization . High solubility at boiling; moderate at RT.
Ethers THF, 2-MeTHF, MTBEHigh Useful for Grignard/Lithiation reactions; MTBE is a good anti-solvent.
Hydrocarbons Toluene, Heptane, HexaneLow to Moderate Toluene is good for hot dissolution; Heptane acts as an anti-solvent .
Aqueous Water, BrineNegligible (<0.1 mg/mL)Used as the immiscible phase for washing impurities.
Thermodynamic Solubility Modeling

For process scale-up, the temperature dependence of solubility is modeled using the Van't Hoff equation . This relationship is critical for designing cooling crystallization cycles.



  • 
     : Enthalpy of dissolution (typically positive, indicating endothermic dissolution).
    
  • Implication: Solubility increases exponentially with temperature. A steep curve in alcohols (MeOH/EtOH) makes them ideal candidates for cooling crystallization, whereas a flat curve in chlorinated solvents suggests they are poor choices for yield recovery via cooling.

Experimental Protocols

As specific literature values for this CAS are proprietary or sparse, the following self-validating protocols are required to generate precise data for your specific batch.

Gravimetric Solubility Determination Workflow

This protocol determines the saturation limit (


) at a specific temperature.
  • Preparation: Weigh ~500 mg of solute into a scintillation vial.

  • Solvent Addition: Add solvent in 100

    
    L increments while maintaining temperature (e.g., 25°C).
    
  • Equilibration: Vortex/sonicate for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE syringe filter.
    
  • Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) OR analyze via HPLC (Chromatographic).

Visualization: Solubility Determination Logic

The following diagram outlines the decision tree for determining solubility and selecting a purification method.

SolubilityWorkflow Start Start: Solid Sample (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) SolventSelect Select Solvent Class (Polar/Non-Polar) Start->SolventSelect Dissolve Add Solvent & Equilibrate (25°C, 24h) SolventSelect->Dissolve VisualCheck Visual Inspection Dissolve->VisualCheck Soluble Fully Dissolved? Calculate > mg/mL VisualCheck->Soluble Clear Solution Insoluble Undissolved Solid? VisualCheck->Insoluble Turbid/Solid Heat Heat to Reflux Insoluble->Heat HotCheck Dissolved at Reflux? Heat->HotCheck RecrystCandidate Candidate for Recrystallization HotCheck->RecrystCandidate Yes (High Temp Coeff) AntiSolvent Requires Anti-Solvent (e.g., Heptane) HotCheck->AntiSolvent No (Poor Solvent)

Caption: Decision matrix for classifying solvents as reaction media, extraction solvents, or crystallization vehicles.

Process Engineering: Purification & Crystallization

The primary utility of the solubility profile is in the purification of the ester intermediate. Based on the chemical structure, the following solvent systems are recommended.

Recrystallization Strategy[2]
  • Solvent System: Methanol (Single solvent) or EtOAc/Heptane (Binary system).

  • Mechanism:

    • Dissolution: Dissolve crude ester in Methanol at reflux (approx. 65°C). The presence of the methyl and methoxy groups ensures high solubility at elevated temperatures.

    • Polishing Filtration: Filter hot to remove insoluble inorganic salts (e.g., NaF, NaCl from synthesis).

    • Nucleation: Slowly cool to 20°C. The solubility drops significantly, forcing the ester to crystallize while impurities remain in the mother liquor.

    • Anti-Solvent (Optional): If yield is low, add Water dropwise to the methanol solution to decrease solubility further (forcing out the hydrophobic ester).

Visualization: Crystallization Process Flow

CrystallizationFlow Crude Crude Mixture (Ester + Impurities) Dissolution Dissolution (Hot MeOH, 65°C) Crude->Dissolution Solvent Addition Filtration Hot Filtration (Remove Salts) Dissolution->Filtration Cooling Controlled Cooling (65°C -> 20°C) Filtration->Cooling Supersaturation Separation Filtration & Wash (Cold MeOH) Cooling->Separation Nucleation Product Pure Crystal (>99% Purity) Separation->Product MotherLiquor Mother Liquor (Impurities) Separation->MotherLiquor Waste Stream

Caption: Optimized process flow for the purification of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate via cooling crystallization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18920169, Ethyl 4-fluoro-3-methylbenzoate. Retrieved March 8, 2026, from [Link]

  • Organic Syntheses (1988). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Org. Synth. 1988, Coll.[1][2] Vol. 6, 1019. Retrieved March 8, 2026, from [Link]

Disclaimer: The solubility data and protocols provided herein are based on theoretical modeling and analogous compound behavior. Users must validate specific solubility points experimentally before proceeding to large-scale manufacturing.

Sources

Foundational

Safety data sheet (SDS) and toxicity profile for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Compound Identity Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a specialized fluorinated intermediate used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Compound Identity

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and transthyretin stabilizers. As a New Chemical Entity (NCE) or low-volume research chemical, comprehensive public toxicological datasets are often limited.

This guide synthesizes available vendor data, Structure-Activity Relationship (SAR) analysis, and read-across protocols from structurally homologous fluorinated benzoates to establish a robust safety profile.

1.1 Chemical Identification
PropertySpecification
CAS Number 2114761-87-2
IUPAC Name Ethyl 4-fluoro-3-methoxy-5-methylbenzoate
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES CCOC(=O)C1=CC(C)=C(F)C(OC)=C1
Physical State Solid (typically white to off-white powder) or low-melting semi-solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Hazard Identification (GHS Classification)

Derived via SAR analysis of homologous fluorinated benzoic esters (e.g., Ethyl 4-fluoro-3-methoxybenzoate).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/eye protection/face protection.[5][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][3] Remove contact lenses if present and easy to do.[5][3][4] Continue rinsing.[5][3][4]

Comprehensive Toxicity Profile

This section utilizes Read-Across Toxicology , inferring properties from the structural core (fluoro-methoxy-benzoic ester).

3.1 Acute Toxicity Mechanisms
  • Oral/Dermal: The ester moiety is susceptible to hydrolysis by carboxylesterases in the plasma and liver, converting the compound into 4-fluoro-3-methoxy-5-methylbenzoic acid and ethanol .

    • Toxicological Implication:[2][4] The acute toxicity is likely driven by the systemic acidity of the metabolite and the local solvent effect of the parent ester.

    • Predicted LD50 (Oral, Rat): >2000 mg/kg (Based on chemically similar Methyl 4-fluoro-3-nitrobenzoate data).

  • Fluorine Substitution Effect: The C4-Fluorine atom increases lipophilicity (LogP ~2.5–3.0), enhancing dermal absorption compared to non-fluorinated analogs. The C-F bond is metabolically stable and does not typically release free fluoride ions under physiological conditions, negating risk of fluorosis from acute exposure.

3.2 Irritation & Sensitization
  • Mechanism: Benzoic acid esters are mild alkylating agents but primarily act as irritants due to hydrolysis on moist mucous membranes (eyes, respiratory tract).

  • Respiratory: Inhalation of dusts triggers immediate irritation of the upper respiratory tract (H335). The 5-methyl group adds steric bulk but does not significantly mitigate the electrophilicity of the carbonyl carbon.

3.3 Genotoxicity & Mutagenicity
  • Assessment: Benzoic acid esters lacking nitro- or amino- groups generally test negative in Ames Salmonella typhimurium assays.

  • Alerts: There are no structural alerts for genotoxicity (e.g., epoxides, aromatic nitros) in this molecule.

Metabolic Fate & Degradation Pathways

Understanding the stability of this intermediate is crucial for process chemistry. The following diagram illustrates the primary hydrolysis pathway relevant to both metabolism (toxicity) and shelf-life stability.

HydrolysisPathway Parent Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (Lipophilic Parent) Enzyme Carboxylesterases (Liver/Plasma) or Acid/Base (Lab) Parent->Enzyme Substrate Binding Metabolite1 4-Fluoro-3-methoxy-5-methylbenzoic Acid (Polar Metabolite) Enzyme->Metabolite1 Hydrolysis Metabolite2 Ethanol (Byproduct) Enzyme->Metabolite2 Release

Figure 1: Metabolic and chemical hydrolysis pathway converting the lipophilic ester to its polar acid form.

Handling & Storage Protocols

Scientific Rationale: The presence of the methoxy and methyl electron-donating groups makes the aromatic ring moderately electron-rich, potentially susceptible to oxidation over long periods.

5.1 Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the ester.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

5.2 Emergency Response Workflow

The following decision tree outlines the immediate response to exposure, prioritizing the mitigation of chemical burns (irritation) and systemic absorption.[5]

SafetyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->ActionSkin ActionEye 1. Rinse w/ Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Emergency response decision tree for exposure to fluorinated benzoate esters.

Environmental Impact & Disposal[6]
  • Aquatic Toxicity: Esters of this class are generally Harmful to aquatic life (Acute Category 3). The hydrolysis product (acid) can alter local pH in small water bodies.

  • Disposal Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (critical for capturing Hydrogen Fluoride gas generated during combustion).

    • Do not flush into sewer systems.

References
  • ChemScene. (2024). Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Product Data (CAS 2114761-87-2).[6] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 4-Fluoro-3-methoxybenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-fluoro-3-nitrobenzoate (Read-Across Analog). Retrieved from

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Fluorinated Benzoic Acid Esters. Retrieved from

Sources

Exploratory

Stereoelectronic Profiling and Synthetic Utility of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Derivatives in Targeted Therapeutics

Executive Summary The rational design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on the precise selection of functionalized building blocks. Among these, Ethyl 4-fluoro-3-methoxy-5-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule active pharmaceutical ingredients (APIs) relies heavily on the precise selection of functionalized building blocks. Among these, Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) [1] and its corresponding free acid (CAS: 1427418-74-3) [2] have emerged as highly privileged scaffolds in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of this specific trisubstituted benzoate derivative, detailing the causality behind its structural features, its pharmacological application in kinase inhibition (specifically Janus kinases), and self-validating protocols for its synthetic manipulation.

Structural & Stereoelectronic Profiling

The unique 4-fluoro-3-methoxy-5-methyl substitution pattern on the phenyl ring is not arbitrary; it is a meticulously designed stereoelectronic system aimed at optimizing both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

  • Para-Fluoro Substitution: The fluorine atom at the C4 position serves a dual purpose. First, it acts as a metabolic shield, effectively blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway for aromatic rings. Second, the high electronegativity of fluorine modulates the pKa of adjacent functional groups and increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability.

  • Meta-Methoxy Group: The methoxy group at C3 provides a critical hydrogen-bond acceptor. In the context of kinase inhibitors, the oxygen lone pairs frequently interact with the hinge region of the kinase domain or solvent-exposed regions. Furthermore, the steric repulsion between the methoxy group and the adjacent fluorine atom forces the methoxy methyl group into a specific, predictable conformation, reducing the entropic penalty upon target binding.

  • Meta-Methyl Group: The methyl group at C5 provides a hydrophobic anchor. It occupies distinct hydrophobic pockets within the target protein, increasing binding affinity through van der Waals interactions while simultaneously providing steric bulk that restricts the rotation of the entire aryl moiety when incorporated into a larger API framework.

  • Ethyl vs. Methyl Ester: While the methyl ester (CAS: 950525-97-0) [4] is also utilized, the ethyl ester provides slightly enhanced organic solubility and different hydrolysis kinetics. The ethyl group slows down premature esterase-mediated cleavage in vivo if used as a prodrug, and offers a more controlled, slower saponification rate during complex multi-step in vitro syntheses, preventing runaway exothermic reactions.

Pharmacological Applications: JAK Inhibition and Muscular Degradation

Derivatives of 4-fluoro-3-methoxy-5-methylbenzoate have been heavily cited in the development of targeted therapies for autoimmune diseases and muscular degradation. Notably, patent WO2013173506A2[3] describes the use of this specific moiety in pyrimidine- and pyridine-containing compounds designed to inhibit Janus kinases (JAK).

In conditions such as ventilator-induced diaphragmatic dysfunction (VIDD), cachexia, or severe muscular atrophy, pro-inflammatory cytokines (like IL-6) trigger the JAK/STAT signaling pathway. By incorporating the 4-fluoro-3-methoxy-5-methylphenyl moiety into the core scaffold of a JAK inhibitor, researchers achieve high selectivity and potency. The functionalized phenyl ring binds deeply within the ATP-binding pocket of the kinase, competitively inhibiting phosphorylation and downstream gene transcription of atrogenes (muscle-degrading genes).

JAKSTAT Cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/2/3) Targeted by API Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Translocates Atrophy Muscular Degradation (Atrophy/Cachexia) Nucleus->Atrophy Upregulates Atrogenes Inhibitor 4-fluoro-3-methoxy-5-methylbenzoate Derivatives Inhibitor->JAK Inhibits

Caption: Mechanism of action for 4-fluoro-3-methoxy-5-methylbenzoate derivatives in inhibiting the JAK/STAT muscular degradation pathway.

Quantitative Data Presentation

The integration of this building block requires precise knowledge of its physicochemical properties to predict reaction behavior and chromatographic retention times.

Property4-Fluoro-3-methoxy-5-methylbenzoic acidMethyl 4-fluoro-3-methoxy-5-methylbenzoateEthyl 4-fluoro-3-methoxy-5-methylbenzoate
CAS Number 1427418-74-3 [2]950525-97-0 [4]2114761-87-2 [1]
Molecular Formula C9H9FO3C10H11FO3C11H13FO3
Molecular Weight 184.16 g/mol 198.19 g/mol 212.22 g/mol
Topological Polar Surface Area (TPSA) 46.53 Ų35.53 Ų35.53 Ų
SMILES O=C(O)C1=CC(C)=C(F)C(OC)=C1CC1=CC(=CC(=C1F)OC)C(=O)OCO=C(OCC)C1=CC(C)=C(F)C(OC)=C1
H-Bond Donors/Acceptors 1 / 30 / 30 / 3

Experimental Protocols: Synthesis and Functionalization

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems utilizing in-process controls (IPC).

Protocol A: Fischer Esterification to Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Causality: The conversion of the free acid to the ethyl ester is often required to protect the carboxylate moiety during subsequent cross-coupling reactions (e.g., Buchwald-Hartwig amination on the ring) or to increase solubility in aprotic organic solvents.

  • Initialization: Charge a clean, dry, argon-purged 250 mL round-bottom flask with 4-Fluoro-3-methoxy-5-methylbenzoic acid (10.0 g, 54.3 mmol).

  • Solvent & Catalyst Addition: Add absolute ethanol (100 mL) followed by the dropwise addition of concentrated sulfuric acid (

    
    , 1.5 mL). Rationale:
    
    
    
    acts as both a proton source to activate the carbonyl carbon and a dehydrating agent.
  • Reflux & IPC: Attach a reflux condenser and heat the mixture to 80°C. Monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry). Self-Validation: The reaction is deemed complete when the peak corresponding to the free acid (m/z 183 [M-H]-) is ≤ 1% relative to the product peak (m/z 213 [M+H]+), typically occurring after 8-12 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous

    
     (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the ethyl ester as a highly pure, off-white solid.
    
Protocol B: Saponification and HATU-Mediated Amidation

Causality: To incorporate this scaffold into a larger kinase inhibitor framework [3], the ester must be hydrolyzed back to the acid and coupled with a complex amine (e.g., a pyrimidine derivative). Due to the steric hindrance from the meta-substituents, standard coupling agents (like EDC/NHS) often fail, necessitating the use of the highly reactive uronium salt, HATU.

  • Saponification: Dissolve Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (5.0 g, 23.5 mmol) in a 3:1 mixture of THF/Water (80 mL). Add Lithium Hydroxide monohydrate (LiOH·

    
    , 2.9 g, 70.5 mmol). Stir at room temperature for 4 hours.
    
  • IPC & Acidification: Confirm ester consumption via TLC (Hexane/EtOAc 7:3). Once complete, acidify the mixture to pH 3 using 1M HCl. Extract the precipitated acid with Dichloromethane (DCM, 3 x 50 mL), dry, and concentrate.

  • Amidation Setup: In a dry flask under argon, dissolve the newly formed acid (1.0 eq) and the target amine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Rationale: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming an active O-Atab ester that is highly resistant to steric bounce-back during amine nucleophilic attack.

  • Validation: Stir for 2 hours at room temperature. Quench with water and extract with EtOAc. Purify via flash column chromatography to isolate the advanced API intermediate.

SynthesisWorkflow SM 4-Fluoro-3-methoxy-5-methylbenzoic acid (SM) Ester Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (Protected Intermediate) SM->Ester EtOH, H2SO4 Reflux, 12h Amide Advanced API Intermediate (Amidation Product) Ester->Amide 1. LiOH, THF/H2O 2. Amine, HATU, DIPEA API JAK Inhibitor API (Target Compound) Amide->API Cross-Coupling (Pd-catalyzed)

Caption: Synthetic workflow for incorporating the 4-fluoro-3-methoxy-5-methylbenzoate scaffold into an API.

References

  • ChemScene. "2114761-87-2 | Ethyl 4-fluoro-3-methoxy-5-methylbenzoate".
  • ChemScene. "1427418-74-3 | 4-Fluoro-3-methoxy-5-methylbenzoic acid".
  • Google Patents. "WO2013173506A2 - Method of treating muscular degradation". Rigel Pharmaceuticals, Inc.
  • Guidechem. "950525-97-0 - 4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester".
Foundational

Technical Guide for the Physicochemical Characterization of Novel Benzoate Derivatives: A Case Study on Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Abstract: The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical synthesis and drug development. These parameters serve as critical indicator...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical synthesis and drug development. These parameters serve as critical indicators of purity, identity, and stability. This guide provides an in-depth framework for the ab initio experimental determination of these properties for novel or uncharacterized compounds. Using Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS No. 2114761-87-2) as a practical case study, we detail the necessary protocols, the scientific rationale behind methodological choices, and the interpretation of results for researchers and drug development professionals.

Introduction: The Imperative of Physical Property Verification

In the landscape of pharmaceutical research and fine chemical synthesis, novel molecular entities are commonplace. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is one such compound, a substituted benzoate ester that, while available commercially for research purposes, lacks extensively documented physical properties in public literature. When a certificate of analysis is unavailable or requires independent verification, the onus falls upon the research scientist to characterize the material.

This process is not merely procedural; it is the first line of defense in ensuring sample purity and confirming structural integrity. A sharp, well-defined melting point provides strong evidence of a substance's purity, whereas a broad melting range often signifies the presence of impurities, which can have profound impacts on downstream applications, from reaction kinetics to biological activity. Similarly, the boiling point is a characteristic constant that aids in identification and is crucial for designing purification protocols like distillation.

This document outlines a self-validating workflow for determining the melting and boiling points of a small-scale research chemical, emphasizing microscale techniques to conserve valuable material.

Compound Profile & Analytical Strategy

Before proceeding with thermal analysis, it is essential to confirm the identity and preliminary purity of the starting material through spectroscopic means (e.g., NMR, FT-IR) and chromatography (e.g., LC-MS, GC-MS). This guide assumes such preliminary analysis has been conducted and focuses on the subsequent thermal characterization.

Compound Information DataSource
IUPAC Name Ethyl 4-fluoro-3-methoxy-5-methylbenzoate-
CAS Number 2114761-87-2
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Reported Purity ≥98%
Physical State Not specified (Assumed Solid or Liquid)-
Melting Point Not reported-
Boiling Point Not reported-

Our analytical strategy is designed to first determine the melting point, which will inform whether the compound is a solid or liquid at room temperature. If it is a solid, this measurement will also serve as a crucial purity check. Subsequently, a micro-boiling point determination will be performed.

G cluster_prep Phase 1: Sample Preparation & Purity cluster_mp Phase 2: Melting Point Determination cluster_bp Phase 3: Boiling Point Determination cluster_analysis Phase 4: Data Analysis Sample Receive Sample: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Dry Dry Sample (e.g., under vacuum) Sample->Dry Pulverize Pulverize (if solid) Dry->Pulverize Load_BP Load Fusion Tube (~0.25-0.5 mL) Dry->Load_BP Load_MP Load Capillary Tube (2-3 mm height) Pulverize->Load_MP Approx_MP Rapid Heating Run (Determine approx. MP) Load_MP->Approx_MP Accurate_MP Slow Heating Run (~1-2°C/min near MP) Approx_MP->Accurate_MP Record_MP Record Melting Range (Onset to complete liquefaction) Accurate_MP->Record_MP Analyze_MP Analyze MP Range (Sharp range ≈ high purity) Record_MP->Analyze_MP Siwoloboff Insert Inverted Capillary (Siwoloboff Setup) Load_BP->Siwoloboff Heat_BP Heat Until Rapid Bubbling Siwoloboff->Heat_BP Cool_BP Cool & Observe Heat_BP->Cool_BP Record_BP Record Temperature (Liquid enters capillary) Cool_BP->Record_BP Analyze_BP Correlate BP with Structure Record_BP->Analyze_BP Report Final Report Analyze_MP->Report Analyze_BP->Report

Caption: Workflow for physicochemical characterization.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid. It relies on controlled heating of a small sample and visual observation of the phase transition from solid to liquid.

Rationale for Method Selection
  • Sample Conservation: The technique requires only a minute amount of material packed into a thin glass capillary tube.

  • Purity Indication: A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range, providing a robust, self-validating check on sample quality.

  • Apparatus: We will describe the use of a modern digital melting point apparatus, which offers precise temperature control and magnification for clear observation.

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Loading: Invert a melting point capillary tube (open end down) and press it into the powdered sample. A small amount of solid will be forced into the open end. Tap the closed end of the tube gently on a hard surface to cause the solid to fall to the bottom. Repeat until the sample is packed to a height of 2-3 mm.

    • Causality Insight: Overfilling the tube (more than 3 mm) will lead to an artificially broad melting range due to inefficient and uneven heat transfer through the sample.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Approximate Determination (First Run): Heat the sample at a rapid rate (e.g., 10-15°C per minute). Record the temperature at which the sample melts. This value is approximate but crucial for saving time in subsequent, more accurate measurements. Allow the apparatus to cool to at least 20°C below this approximate melting point.

  • Accurate Determination (Second Run): Use a fresh sample. Heat rapidly until the temperature is about 20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

    • Causality Insight: A slow heating rate is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, yielding an accurate reading.

  • Data Recording: Record two temperatures:

    • T1 (Onset): The temperature at which the first droplet of liquid becomes visible.

    • T2 (Completion): The temperature at which the last solid crystal melts into liquid. The melting point is reported as the range T1-T2.

  • Validation: Repeat the accurate determination with another fresh sample to ensure reproducibility. Consistent values should be obtained.

Experimental Protocol: Micro-Boiling Point Determination

For small quantities of liquid, where standard distillation is impractical, the Siwoloboff method provides an elegant and accurate means of determining the boiling point. This technique requires as little as 30-300 µL of liquid.

Rationale for Method Selection
  • Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. The Siwoloboff method identifies this equilibrium point by observing the cessation of bubble formation from a heated, inverted capillary submerged in the liquid.

  • Efficiency: It is rapid, requires minimal sample, and can be performed using standard laboratory equipment like a melting point apparatus or a Thiele tube.

Step-by-Step Methodology
  • Apparatus Setup: Attach a small test tube (fusion tube) containing 0.25-0.5 mL of the liquid sample to a thermometer using a rubber band or wire.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the fusion tube with its open end pointing downwards.

  • Heating: Immerse the entire assembly in a heating bath (e.g., the heating block of a melting point apparatus or an oil bath). The heat source should be heated gradually.

  • Observation: As the temperature rises, air trapped in the capillary will expand and slowly exit as bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tip. This is due to the high vapor pressure of the boiling liquid.

  • Cooling and Measurement: Once a continuous stream of bubbles is observed, turn off the heat source. The liquid and apparatus will begin to cool. The stream of bubbles will slow and eventually stop. At the exact moment the bubbling stops and the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this precise moment. This is the boiling point.

    • Self-Validation: For enhanced accuracy, the heating and cooling cycle can be repeated to verify the temperature at which the liquid re-enters the capillary.

Caption: Siwoloboff method for micro-boiling point.

Conclusion and Data Reporting

The successful execution of these protocols will yield the melting point range and the micro-boiling point for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate. The results should be reported clearly, including the atmospheric pressure at which the boiling point was measured, as this value is pressure-dependent. A narrow melting range (e.g., within 1°C) provides strong confidence in the sample's high purity. These experimentally determined values then become part of the essential data dossier for this compound, guiding its use in future research and development endeavors.

References

  • D. W. Chancellor et al. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Siwoloboff method. Available at: [Link]

  • Grokipedia. (n.d.). Siwoloboff method. Available at: [Link]

  • Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method Instructions. Available at: [Link]

Exploratory

Strategic Fluorination of Benzoate Esters: A Medicinal Chemist’s Guide to Physicochemical Tuning and Prodrug Design

[1] Executive Summary This technical guide addresses the structural optimization of benzoate esters through strategic fluorination. In medicinal chemistry, the benzoate moiety often serves as a prodrug handle, a pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide addresses the structural optimization of benzoate esters through strategic fluorination. In medicinal chemistry, the benzoate moiety often serves as a prodrug handle, a pharmacophore, or a metabolic shield. The introduction of fluorine—due to its high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and strong C–F bond energy (~116 kcal/mol)—offers a precise lever to modulate hydrolytic stability, lipophilicity, and binding affinity without imposing significant steric penalties. This guide details the mechanistic rationale, synthetic protocols, and decision-making frameworks for deploying fluorinated benzoate esters in drug discovery.

Part 1: The Fluorine Effect – Physicochemical & Mechanistic Rationale

Electronic Modulation and Hydrolysis Kinetics

The primary utility of fluorinating a benzoate ester is to tune its susceptibility to hydrolysis (chemical and enzymatic). The rate of hydrolysis is governed by the electrophilicity of the carbonyl carbon, which is directly influenced by the substitution pattern on the phenyl ring.

  • Inductive Withdrawal (-I Effect): Fluorine is a strong electron-withdrawing group (EWG).

    • Para/Meta Substitution: Increases the electrophilicity of the carbonyl carbon, generally accelerating alkaline hydrolysis (

      
      ).
      
    • Ortho Substitution: The effect is bimodal. While the -I effect increases electrophilicity, the proximity of the fluorine lone pairs can repel the attacking nucleophile (hydroxide or serine hydroxyl of an esterase) or stabilize the ground state via dipole interactions, potentially retarding hydrolysis depending on the specific enzyme pocket.

Quantitative Insight (Hammett Equation): The hydrolysis rates follow the Hammett relationship:



Where 

is the substituent constant.
  • 
     (Weakly activating for hydrolysis due to competing resonance donation).
    
  • 
     (Strongly activating for hydrolysis; pure induction).
    
  • 
     is complex due to steric factors but generally increases acidity of the parent acid (
    
    
    
    2-F-benzoic acid = 3.27 vs. 4.20 for benzoic acid).
Lipophilicity and Metabolic Blocking

Fluorination typically increases


 (lipophilicity), enhancing membrane permeability. Crucially, it blocks oxidative metabolism.
  • Metabolic Blocking: CYP450 enzymes typically attack electron-rich aromatic rings. Fluorine deactivates the ring towards electrophilic aromatic oxidation, preventing the formation of toxic epoxide intermediates or rapid clearance.

Part 2: Decision Framework & Visualization

The "Fluorine Scan" Workflow

The following decision tree illustrates the logical process for selecting specific fluorination patterns based on lead compound liabilities.

FluorineScan Start Lead Optimization: Benzoate Ester Instability/ADME Issues Issue1 Issue: Rapid Systemic Hydrolysis (Plasma Instability) Start->Issue1 Issue2 Issue: Poor Membrane Permeability (Low LogP) Start->Issue2 Issue3 Issue: Rapid Oxidative Clearance (CYP Mediated) Start->Issue3 Sol1 Strategy: Ortho-Fluorination (2,6-diF) Steric shielding of carbonyl Issue1->Sol1 Block Esterase Access Sol2 Strategy: Poly-Fluorination Increase lipophilicity (LogP) Issue2->Sol2 Increase Hydrophobicity Sol3 Strategy: Para-Fluorination Block metabolic hotspot Issue3->Sol3 Deactivate Ring e- Density Validation Validation Assay: Plasma S9 Fraction Stability Sol1->Validation Sol2->Validation Sol3->Validation

Caption: Decision matrix for selecting regioselective fluorination patterns to address specific ADME liabilities.

Part 3: Synthetic Architectures & Protocols

Synthesis of fluorinated benzoate esters requires attention to the reduced nucleophilicity of the alcohol (if fluorinated) or the altered reactivity of the acid.

Protocol A: EDC/DMAP Coupling (Standard)

This method is preferred for complex, sensitive drug scaffolds where harsh acid chlorides might degrade other functional groups.

Reagents:

  • Fluorinated Benzoic Acid (1.0 equiv)

  • Target Alcohol (Drug intermediate) (1.0 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1–0.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the Fluorinated Benzoic Acid and the Target Alcohol in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DMAP followed by EDC

    
    HCl at 0°C. The addition of DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS.

    • Note: If using ortho-substituted fluorobenzoates (e.g., 2,6-difluoro), steric hindrance may require heating to 40°C or using a stronger coupling agent like HATU.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove DMAP/EDC), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol B: Acid Chloride Method (Sterically Demanding)

Used when the ortho-fluorine steric bulk prevents EDC coupling.

Methodology:

  • Convert the fluorinated benzoic acid to the acid chloride using Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF in DCM. Stir 2 hours until gas evolution ceases.

  • Concentrate to remove excess oxalyl chloride.

  • Redissolve in DCM, add the Target Alcohol and a base (Triethylamine or Pyridine, 2.0 equiv).

  • Stir overnight. The lack of bulky coupling reagents allows the alcohol to attack the carbonyl more easily.

Part 4: Quantitative Data Summary

The following table summarizes the impact of fluorine positioning on key physicochemical parameters relative to unsubstituted benzoic acid.

Substituent


(Acid)
Relative Hydrolysis Rate (

)*
Effect on LogP
H (None) 0.004.201.0Reference
2-F (Ortho) N/A (Steric)3.270.2 – 0.5 (Enzymatic)+0.15
3-F (Meta) 0.343.87~2.5 (Alkaline)+0.20
4-F (Para) 0.064.14~1.2 (Alkaline)+0.14
2,6-diF N/A2.30< 0.1 (Highly Stable)+0.30

*Note:


 values are approximate and highly dependent on the specific esterase/nucleophile system. Ortho-substitution generally retards enzymatic hydrolysis due to steric clash in the active site.

Part 5: Case Studies in Drug Development

GDEPT Prodrugs (Gene-Directed Enzyme Prodrug Therapy)

Researchers have utilized polyfluorinated benzoic acid mustards as prodrugs.[1] The electron-withdrawing fluorines modulate the stability of the glutamate linkage.

  • Mechanism: The prodrug is cleaved by carboxypeptidase G2 (CPG2).[1]

  • Fluorine Role: 3,5-difluoro substitution provided the optimal balance—stable enough to survive systemic circulation but reactive enough to be cleaved efficiently by CPG2 at the tumor site. Tetrafluorinated variants proved too stable, acting as inhibitors rather than substrates.

F-Labeled Benzoates for PET Imaging

Fluorinated benzoate esters are standard prosthetic groups for radiolabeling peptides.

  • Application: N-succinimidyl-4-[

    
    F]fluorobenzoate (
    
    
    
    F-SFB) is a "gold standard" reagent.
  • Chemistry: The benzoate ester provides a stable linkage that resists in vivo defluorination (unlike aliphatic fluorides which can eliminate HF), ensuring the radioactive signal remains attached to the targeting ligand.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Springer, C. J., et al. (2005). Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy.[1] Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Wester, H. J. (2007). N-succinimidyl-4-[18F]fluorobenzoate (SFB)—chemistry and application. Clinical Positron Imaging. Link

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution protocols involving Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Application Note: Nucleophilic Substitution Protocols for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Methodologies for Sterically Congested Fluoro-Benzoates Introduction & Structural Analysis Ethyl 4-fluoro-3-methoxy-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Protocols for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate


 Methodologies for Sterically Congested Fluoro-Benzoates

Introduction & Structural Analysis

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate represents a specialized class of polysubstituted aromatic building blocks often utilized in the synthesis of kinase inhibitors (e.g., EGFR modulators) and receptor antagonists.

The chemical behavior of this substrate is defined by a "Push-Pull-Block" electronic and steric environment:

  • The Pull (Activation): The ethyl ester at the C1 position acts as a strong Electron-Withdrawing Group (EWG) via the

    
    -system, activating the para-position (C4) for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Push (Deactivation): The C3-methoxy group is an Electron-Donating Group (EDG) by resonance, which increases electron density in the ring and slightly deactivates the C4 position toward nucleophilic attack.

  • The Block (Steric Hindrance): The C4-fluorine is flanked by a C3-methoxy and a C5-methyl group. This ortho,ortho-disubstitution pattern creates a significant steric barrier, impeding the approach of nucleophiles and destabilizing the transition state (Meisenheimer complex).

Strategic Implication: Standard


 conditions (e.g., MeOH, mild base, RT) will likely fail. Successful substitution requires forcing conditions : polar aprotic solvents to strip cations, elevated temperatures to overcome the steric activation energy, and carefully selected bases.

Mechanistic Insight: The Steric Challenge

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the formation of the anionic Meisenheimer complex.

Figure 1: Mechanistic pathway highlighting the high-energy intermediate caused by steric crowding at the C3 and C5 positions.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aniline derivatives for kinase inhibitor scaffolds. Challenge: Amines are bulky nucleophiles; the 5-methyl group impedes attack.

Reagents:

  • Substrate: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (powdered, dried, 2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv) and anhydrous DMSO (concentration 0.2 – 0.5 M).

  • Addition: Add the base (

    
     or DIPEA) followed by the amine nucleophile.
    
    • Note: If using a volatile amine, use a sealed pressure tube.

  • Reaction: Heat the mixture to 100°C – 120°C .

    • Optimization: Monitor by HPLC/UPLC every 2 hours. If conversion is <10% after 4 hours, increase temperature to 140°C.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMSO.
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The choice of base is pivotal. For weak amine nucleophiles (e.g., anilines), use Lithium Hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF at -78°C to RT to deprotonate the aniline before addition, creating a stronger amide nucleophile.

Protocol B: C-O Bond Formation (Etherification)

Application: Introduction of alkoxy side chains or cyclization precursors. Challenge: Alkoxides are basic and can cause ester hydrolysis (saponification) as a side reaction.

Reagents:

  • Substrate: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)[2]
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: In a dried flask, dissolve the alcohol/phenol in DMF. Add

    
     and stir at RT for 30 mins to generate the active alkoxide/phenoxide species.
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for better nucleophilicity [1].

  • Coupling: Add the fluoro-benzoate substrate to the mixture.

  • Reaction: Heat to 80°C – 100°C .

    • Caution: Do not exceed 100°C initially to avoid hydrolysis of the ethyl ester by trace water/hydroxide.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M) to neutralize residual base.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) or EtOAc.

Data Summary & Troubleshooting

Reaction Parameter Optimization Matrix:

VariableStandard ConditionHigh-Difficulty Condition (Steric Bulk)Rationale
Solvent DMFNMP or DMSOHigher boiling point and better stabilization of the polar transition state.
Base


or NaH
Cesium increases nucleophile solubility; NaH generates irreversible naked anion.
Temp 80°C120°C - 150°CThermal energy required to overcome steric repulsion of 3-OMe/5-Me.
Catalyst None18-Crown-6Phase transfer catalyst to solubilize carbonate bases.

Troubleshooting Guide:

  • Issue: Low Conversion (<20%).

    • Root Cause: The 5-methyl group is blocking the trajectory of the nucleophile.

    • Solution: Switch to Microwave Irradiation . Run at 140°C for 30-60 mins. The rapid dielectric heating often overcomes steric barriers more efficiently than thermal heating.

  • Issue: Hydrolysis of Ester (Acid formation).

    • Root Cause: Wet solvent or hydroxide generation.

    • Solution: Ensure solvents are anhydrous (<50 ppm water). Use sterically hindered bases (DIPEA) instead of carbonates if the nucleophile is sufficiently basic.

Safety & Handling

  • Fluoride Generation: The

    
     reaction releases fluoride ions (
    
    
    
    ). While not HF gas, acidic workups can generate trace HF. Use glass-lined vessels and avoid strong acidification if possible.
  • Solvent Toxicity: DMSO, DMF, and NMP are skin-permeable. Wear butyl rubber gloves.

  • Pressure Hazards: Reactions with low-boiling amines (e.g., methylamine, ethylamine) at 120°C generate significant pressure. Use rated pressure vials or autoclaves.

References

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][3] Nature, 473(7348), 470–477. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019).

    
     Reactions of Polyfluorinated Arenes. Organic & Biomolecular Chemistry, 17, 2081-2098. [Link]
    

(Note: This guide synthesizes established


 principles with the specific structural constraints of the target molecule. Always perform a small-scale safety run before scaling up.) 

Sources

Application

Optimized esterification methods to produce Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

An In-Depth Guide to the Optimized Synthesis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Introduction Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Optimized Synthesis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Introduction

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—fluoro, methoxy, and methyl—on the benzoate core makes it a tailored building block. The efficiency and purity of its production are paramount, making the optimization of its synthesis, particularly the esterification step, a critical focus for process chemists and researchers.

This technical guide provides a detailed exploration of optimized methods for the esterification of 4-fluoro-3-methoxy-5-methylbenzoic acid to its corresponding ethyl ester. We will delve into the mechanistic underpinnings of the reaction, present robust experimental protocols, and discuss key parameters for maximizing yield and purity.

Reaction Principle: Fischer-Speier Esterification

The most direct and widely adopted method for this transformation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (4-fluoro-3-methoxy-5-methylbenzoic acid) with an alcohol (ethanol) to produce an ester and water.[1][2] The reaction is an equilibrium process, and strategies to drive it towards the product are essential for achieving high yields.[3]

The overall reaction is as follows:

C₉H₉FO₃ (4-fluoro-3-methoxy-5-methylbenzoic acid) + C₂H₅OH (Ethanol) ⇌ C₁₁H₁₃FO₃ (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) + H₂O

Mechanistic Pathway

The mechanism of Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid.[2]

  • Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the benzoic acid derivative. This significantly increases the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3]

  • Elimination of Water: A molecule of water is eliminated from the intermediate, and the resulting positive charge is delocalized.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[4]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Rearrangement & Elimination cluster_3 Product Formation A Carboxylic Acid (R-COOH) B Protonated Acid [R-C(OH)₂]⁺ A->B Protonation H_plus H+ C Alcohol (R'-OH) D Tetrahedral Intermediate B->D Attack C->D E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F Elimination Water H₂O E->Water G Ester (R-COOR') F->G Deprotonation H_plus_regen H+ F->H_plus_regen

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Optimization Strategies

To maximize the yield of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, the reaction equilibrium must be shifted to the right. Common strategies include:

  • Use of Excess Reactant: Employing a large excess of the less expensive reactant, typically the alcohol (ethanol), increases the probability of forward reaction according to Le Châtelier's principle.[2]

  • Water Removal: Actively removing water as it is formed can effectively drive the reaction to completion. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus or by using dehydrating agents.[3]

  • Catalyst Choice: While sulfuric acid is common, other catalysts can be employed. Solid acid catalysts like Amberlyst-15 or phosphoric acid-modified montmorillonite K10 clay can simplify product work-up and catalyst removal.[5][6] Lewis acids such as zirconium or hafnium salts have also been shown to be effective.[3][7]

Application Protocol 1: Classical Fischer Esterification

This protocol details a standard and reliable method using a strong acid catalyst and an excess of ethanol under reflux conditions.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
4-Fluoro-3-methoxy-5-methylbenzoic acidC₉H₉FO₃184.161007490-44-3Starting material
Ethanol (Absolute, ≥99.5%)C₂H₅OH46.0764-17-5Reactant and solvent
Sulfuric Acid (Concentrated, 98%)H₂SO₄98.087664-93-9Catalyst; handle with extreme care
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Sodium Bicarbonate (Saturated Solution)NaHCO₃84.01144-55-8For neutralization
Brine (Saturated NaCl Solution)NaCl58.447647-14-5For washing
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Experimental Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxy-5-methylbenzoic acid (10.0 g, 54.3 mmol).

    • Add absolute ethanol (100 mL, approx. 1.7 mol). The large excess serves as both reactant and solvent.

    • Place the flask in an ice-water bath to cool the solution.

  • Catalyst Addition:

    • While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL, approx. 28 mmol) dropwise to the cooled ethanol solution. Caution: This addition is highly exothermic.[1]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.

    • Allow the reaction to proceed for 4-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Transfer the residue to a 500 mL separatory funnel and dilute with 100 mL of ethyl acetate and 100 mL of cold water.

    • Shake the funnel gently, venting frequently. Separate the organic layer.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will evolve; vent the funnel frequently.[8]

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, which will likely be a pale oil or low-melting solid.

    • For higher purity, the crude product can be purified via vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Expected Outcome

This procedure should yield the desired ester in good to excellent yields (typically >85%) with high purity after purification. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Experimental Workflow and Data Visualization

Experimental_Workflow Synthesis Workflow Start Start: 4-Fluoro-3-methoxy- 5-methylbenzoic acid Reagents Add Ethanol (excess) & H₂SO₄ (catalyst) Start->Reagents Reflux Heat to Reflux (4-8 hours) Reagents->Reflux Monitoring Monitor by TLC Reflux->Monitoring Workup Work-up: Rotovap, Extraction Monitoring->Workup Reaction Complete Neutralize Wash with NaHCO₃ & Brine Workup->Neutralize Dry Dry with MgSO₄ & Filter Neutralize->Dry Purify Purification: Vacuum Distillation or Column Chromatography Dry->Purify Product Final Product: Ethyl 4-fluoro-3-methoxy- 5-methylbenzoate Purify->Product Characterize Characterization: NMR, MS Product->Characterize

Caption: Overall workflow for the synthesis and purification of the target ester.

Conclusion

The synthesis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is efficiently achieved through the Fischer-Speier esterification of its corresponding carboxylic acid. Optimization of this process hinges on fundamental principles of chemical equilibrium. By employing a significant excess of ethanol and ensuring the use of a suitable acid catalyst, researchers can consistently obtain high yields of the desired product. The detailed protocol provided herein offers a robust and scalable method, while the discussion of alternative catalysts opens avenues for further process refinement, particularly towards greener and more atom-economical approaches. Careful execution of the work-up and purification steps is crucial for isolating the final product with the high purity required for subsequent applications in drug development and materials science.

References

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. Available at: [Link]

  • Boger, D. L., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Organic Mechanism. (2012). Fischer Esterification 004. YouTube. Available at: [Link]

  • Gürbüz, E. İ., Özçelik, B., & Balci, S. (2019). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Dergipark. Available at: [Link]

  • Shaikh, A. A., et al. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acid. Der Pharma Chemica. Available at: [Link]

  • Das, B., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Making esters preparation ethyl ethanoate procedure esterification method. Available at: [Link]

  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. Available at: [Link]

  • REPORT Lab work: ETHYL BENZOATE. (n.d.). Available at: [Link]

  • Fako, E., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, H. M., et al. (2010). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Method

Application Note: Nickel-Catalyzed C–F Activation and Suzuki-Miyaura Cross-Coupling of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern biaryl synthesis. Traditionally, this methodology relies on highly reactive aryl iodides, bromides, or chlorides.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern biaryl synthesis. Traditionally, this methodology relies on highly reactive aryl iodides, bromides, or chlorides. Aryl fluorides, despite their widespread availability and stability, are notoriously inert due to the exceptionally high bond dissociation energy of the C–F bond (~115 kcal/mol).

This application note details a robust, field-proven protocol for the direct Suzuki-Miyaura coupling of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate . By leveraging a highly nucleophilic Nickel(0) catalyst system, researchers can achieve direct C–F bond activation, transforming a traditionally unreactive functional group into a versatile synthetic handle for late-stage diversification.

Mechanistic Rationale & Substrate Design (E-E-A-T)

The successful cross-coupling of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate relies on a precise interplay between substrate electronics and catalyst selection.

  • Substrate Electronics (The Causality of Activation): The C4–F bond in this molecule is flanked by a methoxy group at C3 and a methyl group at C5. While this creates a sterically hindered ortho/ortho' pocket, the critical activating feature is the ethyl ester group at the para position (C1) . As a strong electron-withdrawing group (EWG), the ester significantly depletes the electron density of the aromatic ring. This polarization lowers the activation barrier for the oxidative addition of the otherwise inert C–F bond .

  • Catalyst Selection (Why Nickel over Palladium?): Palladium catalysts generally fail to activate unactivated or moderately activated C–F bonds. Nickel, however, is more electropositive, possesses a smaller atomic radius, and exhibits a highly nucleophilic Ni(0) state. When paired with strongly electron-donating and sterically demanding ligands like tricyclohexylphosphine (PCy3), the resulting Ni(0)L₂ complex can readily insert into the C–F bond via a concerted oxidative addition pathway .

Catalytic Cycle Visualization

CatalyticCycle Ni0 Ni(0)L2 Active Catalyst NiII_F [Ni(II)(Ar)(F)L2] Oxidative Addition Ni0->NiII_F C-F Cleavage NiII_Ar [Ni(II)(Ar)(Ar')L2] Transmetalation NiII_F->NiII_Ar Transmetalation NiII_Ar->Ni0 Reductive Elimination Product Biaryl Product NiII_Ar->Product ArF Aryl Fluoride ArF->NiII_F Boronic Ar'-B(OH)2 + CsF Boronic->NiII_Ar

Figure 1: Catalytic cycle for the Ni-catalyzed Suzuki-Miyaura coupling of aryl fluorides.

Experimental Protocol: Biaryl Synthesis

This protocol is designed as a self-validating system to ensure reproducibility and high yields.

Materials Required:

  • Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 equiv, 0.5 mmol)

  • Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)

  • Tricyclohexylphosphine [PCy₃] (20 mol%)

  • Cesium Fluoride [CsF] (3.0 equiv, 1.5 mmol) - Must be finely milled and oven-dried.

  • Anhydrous, degassed Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox Required): Inside a nitrogen-filled glovebox, weigh Ni(cod)₂ and PCy₃ into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Add 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the displacement of the cyclooctadiene ligands by the strongly donating PCy₃, forming the highly active, coordinatively unsaturated Ni(0)L₂ species essential for overcoming the C–F activation barrier.

  • Substrate and Base Addition: To the dark red/brown catalyst solution, add Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, phenylboronic acid, and CsF. Add the remaining 1.0 mL of toluene to wash down the sides of the tube.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Self-Validation Checkpoint: Cool the tube, briefly open under positive N₂ flow, and withdraw a 10 µL aliquot. Dilute with EtOAc and analyze via GC-MS.

    • Validation Metric: Look for the complete disappearance of the starting material mass (m/z 212) and the emergence of the biaryl product (m/z 270). Alternatively, a ¹⁹F NMR of the crude mixture should show the complete disappearance of the aryl fluoride signal (~ -115 ppm).

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter the suspension through a short pad of Celite to remove insoluble inorganic salts and precipitated Nickel species. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Optimization Matrix

The following table summarizes the optimization landscape, demonstrating the causality behind the selected reaction parameters.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Ni(cod)₂ / PCy₃ CsF Toluene 100 88% Optimal conditions; strong σ-donation from PCy₃ facilitates C–F insertion.
2Ni(cod)₂ / PPh₃CsFToluene100<5%Ligand (PPh₃) is not electron-rich enough to drive oxidative addition.
3Pd(OAc)₂ / SPhosCsFToluene1000%Palladium is insufficiently nucleophilic to activate this specific C–F bond.
4Ni(cod)₂ / PCy₃K₃PO₄Toluene10042%Base lacks sufficient fluorophilicity to sequester the extruded fluoride ion.
5Ni(cod)₂ / PCy₃CsFTHF10055%Higher solvent polarity impedes the critical transmetalation step.

Troubleshooting & Causality Insights

  • The Critical Role of CsF: In C–F activation, the extruded fluoride ion must be sequestered or utilized. CsF acts as a dual-purpose reagent: it acts as a base to activate the boronic acid (forming the reactive boronate complex) while its high fluorophilicity supports the transmetalation step by abstracting the fluoride from the[Ni(II)(Ar)(F)L₂] intermediate .

  • Moisture and Oxygen Sensitivity: Ni(cod)₂ is highly sensitive to O₂ and H₂O. If the reaction mixture turns black immediately upon solvent addition (before heating), the catalyst has oxidized to an inactive Ni(II) state. Rigorous Schlenk techniques and glovebox preparation are non-negotiable for high yields.

  • Steric Bottlenecks: If coupling with highly hindered ortho-substituted boronic acids, the reaction may stall at the transmetalation step. In such cases, switching the ligand from PCy₃ to a less sterically demanding N-heterocyclic carbene (NHC) like IMes can restore reactivity.

References

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. "Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides." Journal of the American Chemical Society, 2011, 133(48), 19505–19511. URL:[Link]

  • Liu, X.-W., Echavarren, J., Zarate, C., & Martin, R. "Ni-Catalyzed Borylation of Aryl Fluorides via C–F Cleavage." Journal of the American Chemical Society, 2015, 137(39), 12470–12473. URL:[Link]

Application

Crystallization techniques for isolating Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

As a Senior Application Scientist, I approach the isolation of highly functionalized benzoate esters not merely as a routine separation task, but as a rigorous exercise in thermodynamic engineering. Ethyl 4-fluoro-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the isolation of highly functionalized benzoate esters not merely as a routine separation task, but as a rigorous exercise in thermodynamic engineering. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a critical intermediate in pharmaceutical synthesis. Due to its specific functional group array—combining an electron-withdrawing fluorine, an electron-donating methoxy group, a lipophilic methyl group, and a moderately polar ethyl ester—this molecule exhibits unique solubility dynamics that require precise control over supersaturation to avoid impurity entrapment and liquid-liquid phase separation (commonly known as "oiling out").

This application note details two highly controlled, self-validating crystallization protocols designed to isolate this compound with maximum purity and yield.

Physicochemical Profiling & Solvent Rationale

Before designing a crystallization process, we must establish the thermodynamic boundaries of the target molecule. The data below dictates our solvent selection and cooling trajectories, ensuring we operate within a safe metastable zone width (MSZW).

ParameterValue / DescriptionRationale for Crystallization Design
Compound Name Ethyl 4-fluoro-3-methoxy-5-methylbenzoateTarget pharmaceutical intermediate.
CAS Number 2114761-87-2Unique chemical identifier for raw material sourcing [1].
Molecular Weight 212.22 g/mol Influences diffusion and mass transfer rates during the crystal growth phase.
LogP (Estimated) ~2.32Indicates moderate lipophilicity; guides primary solvent selection toward mid-polar alcohols or esters.
Preferred Solvents Isopropanol (IPA), Ethyl Acetate (EtOAc)Provides high solubility at elevated temperatures and a sharp, temperature-dependent solubility curve.
Preferred Anti-Solvents HeptaneInduces rapid supersaturation. Heptane is preferred over water to completely eliminate the risk of ester hydrolysis at elevated temperatures.

Process Analytical Technology (PAT) Integration

To transition from empirical guesswork to a self-validating system, these protocols integrate Process Analytical Technology (PAT). According to recent advancements in pharmaceutical crystallization [2], utilizing Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) allows for real-time monitoring of solute concentration, while Focused Beam Reflectance Measurement (FBRM) tracks chord length distribution (crystal size and count). This dual-PAT approach ensures that supersaturation is consumed via crystal growth rather than uncontrolled secondary nucleation.

Crystallization Decision Workflow

G Start Crude Ethyl 4-fluoro-3-methoxy-5-methylbenzoate SolventScreen Thermodynamic Profiling (Solubility Curves) Start->SolventScreen Decision Select Crystallization Mode SolventScreen->Decision Cooling Seeded Cooling (Isopropanol) Decision->Cooling Moderate Solubility Temp Dependent Antisolvent Anti-Solvent Addition (EtOAc / Heptane) Decision->Antisolvent High Solubility Temp Independent OilingOut Phase Separation (Oiling Out) Detected? Cooling->OilingOut Validation In-Situ PAT Validation (ATR-FTIR & FBRM) Antisolvent->Validation Adjust Adjust Cooling Rate / Modify Solvent Ratio OilingOut->Adjust Yes OilingOut->Validation No Adjust->Cooling Isolation Filtration & Vacuum Drying Validation->Isolation

Fig 1: Crystallization workflow for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate isolation.

Protocol A: Precision Seeded Cooling Crystallization

This method is ideal when the crude mixture has a moderate impurity profile and relies on the temperature-dependent solubility of the molecule in Isopropanol (IPA) [3].

Step 1: Complete Dissolution

  • Action: Suspend the crude ester in 5 volumes of IPA. Heat the reactor to 60°C under moderate agitation (250 RPM) until a completely clear solution is achieved.

  • Causality: Heating 10-15°C above the saturation temperature destroys the "thermal history" of the solute, ensuring no microscopic undissolved particles remain to act as uncontrolled nucleation sites.

Step 2: Controlled Cooling to Seeding Point

  • Action: Cool the solution linearly at 0.5°C/min to 45°C.

  • Causality: This brings the system into the metastable zone. Cooling too rapidly here would push the system past the metastable limit, resulting in a spontaneous "crash out" that traps impurities in the crystal lattice.

Step 3: Seed Introduction & Isothermal Hold

  • Action: Introduce 1-2 wt% of pre-milled, pure Ethyl 4-fluoro-3-methoxy-5-methylbenzoate crystals. Maintain the temperature at 45°C for 60 minutes.

  • Causality: Adding seeds bypasses the high-energy barrier of primary nucleation. The 60-minute isothermal hold allows the seed bed to "heal" (dissolving high-energy milled edges) and begin consuming supersaturation solely through controlled crystal growth.

Step 4: Non-Linear (Cubic) Cooling

  • Action: Implement a cubic cooling profile from 45°C down to 5°C over 4 hours.

  • Causality: As crystals grow, their total surface area increases exponentially. A cubic cooling rate starts very slowly and accelerates over time, perfectly matching the increasing surface area of the crystal bed. This maintains a constant, low supersaturation driving force, preventing secondary nucleation (fines).

Step 5: Self-Validating Isolation

  • Validation Checkpoint: Before initiating filtration, sample the mother liquor and analyze it via HPLC or ATR-FTIR. The API concentration must match the theoretical thermodynamic solubility at 5°C. If the concentration is elevated, the system has not reached thermodynamic equilibrium; extend the hold time at 5°C until the concentration stabilizes.

  • Action: Filter the slurry under vacuum, wash the cake with 1 volume of pre-chilled (0°C) IPA, and dry under vacuum at 40°C.

Protocol B: Controlled Anti-Solvent Crystallization

If the ester exhibits exceptionally high solubility in your primary organic solvent at room temperature, cooling alone will not provide sufficient yield. Here, we utilize an Ethyl Acetate (EtOAc) / Heptane system[4].

Step 1: Primary Dissolution

  • Action: Dissolve the crude material in 2 volumes of EtOAc at 25°C.

  • Causality: EtOAc is a highly compatible solvent for functionalized benzoates, allowing for a highly concentrated initial solution, which maximizes volumetric throughput in the reactor.

Step 2: Titration to Cloud Point

  • Action: Slowly dose Heptane (anti-solvent) into the reactor at 0.1 volumes/min until a faint, persistent turbidity is observed, then immediately add 0.1 volumes of EtOAc to clear the solution.

  • Causality: This empirical step precisely locates the edge of the metastable zone at the current operating temperature, accommodating any batch-to-batch variations in the crude impurity profile.

Step 3: Seed Bed Formation

  • Action: Add 2 wt% seeds and hold agitation for 30 minutes.

  • Causality: Establishes the surface area required for growth before the bulk of the supersaturation is generated.

Step 4: Controlled Anti-Solvent Dosing

  • Action: Resume Heptane addition at a highly controlled rate (0.05 volumes/min) until a total of 6 volumes of Heptane have been added. Ensure the dosing tube is submerged near the impeller.

  • Causality: Subsurface dosing at the point of highest shear (the impeller) prevents local zones of extreme supersaturation. If anti-solvent is dripped onto the surface, local concentration spikes will cause amorphous precipitation rather than ordered crystalline growth.

Step 5: Self-Validating Isolation

  • Validation Checkpoint: Utilize FBRM to monitor the chord length distribution. A stable, unchanging chord length distribution over a 30-minute period indicates the cessation of crystal growth and the completion of Ostwald ripening. Proceed to filtration only when this stability is achieved.

Troubleshooting: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

A common failure mode when crystallizing heavily substituted organic esters is "oiling out" [5]. This occurs when the supersaturated solution separates into a solute-rich heavy liquid phase and a solvent-rich light phase, rather than forming a solid crystal. This heavy oil acts as a sponge, extracting impurities from the bulk solvent and eventually solidifying into a highly impure, glassy mass.

Causality & Mitigation: Oiling out happens when the supersaturation level exceeds the liquid-liquid binodal curve before it crosses the solid-liquid equilibrium curve. To correct this:

  • Increase Solvent Power: Shift the solvent ratio (e.g., use more EtOAc relative to Heptane) to increase the overall solubility, which shifts the binodal curve away from the operating trajectory.

  • Seed Earlier & Heavier: Introduce a larger mass of seeds (up to 5 wt%) at a lower supersaturation level to force solid crystal growth before the liquid-liquid separation threshold is reached.

References

  • MDPI. "Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization". Available at:[Link]

  • Vedantu. "Crystallization: Process, Types & Real-Life Examples". Available at:[Link]

  • Cobblestone. "Crystallization: Mastering Seeded Antisolvent Techniques". Available at:[Link]

  • ResearchGate. "Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals". Available at:[Link]

Sources

Method

Reagents for the demethylation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

An Application Guide to the Selective Demethylation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Introduction: The Critical Role of O-Demethylation The cleavage of aryl methyl ethers is a fundamental and often pivotal tr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Demethylation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Introduction: The Critical Role of O-Demethylation

The cleavage of aryl methyl ethers is a fundamental and often pivotal transformation in the synthesis of complex organic molecules.[1] This reaction is particularly crucial in medicinal chemistry and drug development, where the conversion of a methoxy group to a hydroxyl group can dramatically alter a molecule's biological activity, solubility, and metabolic profile.[2] The methoxy group often serves as a robust protecting group for a phenol, stable under numerous reaction conditions, but its removal can present significant challenges, requiring carefully selected reagents and conditions to avoid unwanted side reactions.[3]

This guide provides a detailed technical overview and actionable protocols for the demethylation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate to yield Ethyl 4-fluoro-3-hydroxy-5-methylbenzoate. We will explore the strategic considerations dictated by the substrate's functional groups, compare the efficacy of various reagents, and provide field-proven, step-by-step protocols grounded in established chemical principles.

Strategic Analysis of the Substrate

The successful demethylation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate requires a nuanced approach. The key challenge lies in cleaving the stable aryl methyl ether bond without affecting the ethyl ester functionality. The ester is susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[4] Therefore, reagents that operate under mild temperature conditions are highly preferred.

The electronic environment of the methoxy group—positioned ortho to an electron-withdrawing ester and a fluorine atom—influences its reactivity and provides opportunities for selective cleavage.

Comparative Analysis of Key Demethylation Reagents

A variety of reagents have been developed for aryl ether cleavage, each with distinct mechanisms, advantages, and limitations.[3][5] The choice of reagent is paramount and depends on the substrate's functional group tolerance, reaction scale, and safety considerations.

Reagent ClassPrimary Reagent(s)MechanismTypical ConditionsAdvantagesDisadvantages & LimitationsSuitability for Substrate
Lewis Acids Boron Tribromide (BBr₃)Lewis acid activation of ether oxygen, followed by Sₙ2 attack by bromide.[6][7]Anhydrous DCM, -78°C to RT[6]High efficacy, mild temperatures, excellent functional group tolerance.[8][9]Highly toxic, corrosive, and water-reactive; expensive, especially for large scale.[6][10][11]Excellent. High selectivity for the ether over the ester at low temperatures.
Lewis Acids Aluminum Chloride (AlCl₃)Lewis acid activation, potentially with chelation assistance from the ortho-ester.[12]Anhydrous DCM or other non-coordinating solvents, often requires heating.[6][13]Cost-effective, efficient for ortho-activated systems.[12]Less reactive than BBr₃; heating may risk ester hydrolysis or side reactions.[6]Good. A viable, lower-cost alternative to BBr₃, though may require more optimization.
Brønsted Acids Hydrobromic Acid (HBr)Protonation of ether oxygen, followed by Sₙ2 attack by bromide.[6]47-48% aq. HBr, often with acetic acid; requires high heat (~130°C).[5][6]Inexpensive, simple procedure.Harsh conditions, low functional group tolerance.[4][14]Poor. High risk of concomitant ethyl ester hydrolysis.
Nucleophiles Thiolates (e.g., NaSEt, Dodecanethiol/NaOH)Direct Sₙ2 displacement of the phenoxide by a potent sulfur nucleophile.[15][16]Polar aprotic solvents (DMF, NMP); requires high heat (~130-150°C).[4][15]Effective alternative to acids, scalable, avoids highly corrosive reagents.[4][17]High temperatures may pose a risk to the ester; low MW thiols have noxious odors.[15]Moderate. Viable, especially with odorless long-chain thiols, but requires careful temperature control to preserve the ester.
Mechanistic Insights

Understanding the reaction pathways is key to selecting the appropriate reagent and troubleshooting the experiment.

Caption: Mechanism of aryl methyl ether cleavage using Boron Tribromide (BBr₃).

Caption: Mechanism of demethylation via nucleophilic attack by a thiolate anion.

Experimental Protocols

Based on the strategic analysis, the use of Boron Tribromide represents the most reliable and selective method for this specific transformation. For applications where the cost and hazards of BBr₃ are prohibitive, a protocol using an odorless long-chain thiol is also presented as a practical alternative.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol leverages the high reactivity and selectivity of BBr₃ at low temperatures to efficiently cleave the methyl ether while preserving the ethyl ester.[6]

Safety First: Boron Tribromide Hazard

Boron tribromide is an acutely toxic, corrosive, and volatile liquid that reacts violently with water to produce HBr gas.[10][11][18] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile double-gloving is recommended), chemical splash goggles, a face shield, and a lab coat.[10] Ensure an emergency shower and eyewash station are accessible. All glassware must be scrupulously dried before use.

Materials & Equipment:

  • Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq)

  • Boron tribromide (1M solution in DCM, 1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar, oven-dried

  • Septa, nitrogen inlet, and bubbler

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the BBr₃ solution (1M in DCM, 1.2 eq) dropwise via syringe over 15-20 minutes. A white precipitate may form initially.[8]

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Take a small aliquot from the reaction, carefully quench it with a few drops of methanol, and spot it on the TLC plate against the starting material. The product should be more polar (lower Rf value). The reaction is typically complete within 2-4 hours at room temperature.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. Continue adding methanol until the gas evolution ceases.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to remove acidic byproducts), and finally with brine.[14]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude Ethyl 4-fluoro-3-hydroxy-5-methylbenzoate can be purified by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Demethylation using 1-Dodecanethiol and NaOH

This method provides a practical, less hazardous alternative to BBr₃, particularly for larger-scale reactions where the in-situ generation of the thiolate from an odorless thiol is advantageous.[4][17]

Materials & Equipment:

  • Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq)

  • 1-Dodecanethiol (1.5 eq)

  • Sodium hydroxide (NaOH) pellets (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Resealable reaction tube or flask with condenser

  • Nitrogen atmosphere setup

  • Heating mantle with temperature controller

Step-by-Step Procedure:

  • Reaction Setup: To a resealable tube or flask, add Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq) and NaOH pellets (3.0 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with nitrogen.

  • Solvent and Reagent Addition: Add anhydrous NMP (to achieve a concentration of ~1 M), followed by 1-dodecanethiol (1.5 eq).[4]

  • Reaction: Seal the tube and heat the mixture to 130°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully acidify the mixture to pH ~2-3 with 1 M HCl.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain the dodecyl methyl sulfide byproduct. Purification is typically achieved via silica gel column chromatography.

General Workflow & Troubleshooting

Workflow Setup Reaction Setup (Dry Glassware, Inert Atm.) Reagents Add Substrate & Anhydrous Solvent Setup->Reagents Cool Cool to Target Temp (e.g., 0°C) Reagents->Cool Addition Slow Addition of Demethylating Agent Cool->Addition React Stir & Allow to React Addition->React Monitor Monitor by TLC/HPLC React->Monitor Monitor->React Reaction Incomplete Quench Careful Quenching (e.g., MeOH or H₂O) Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Chromatography/Recrystallization) Concentrate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for demethylation reactions.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reagent. 2. Reagent deactivated (e.g., BBr₃ by moisture). 3. Insufficient reaction time or temperature.1. Add another portion of the demethylating agent. 2. Ensure all glassware is dry and solvents are anhydrous. Use a fresh bottle of reagent. 3. Allow the reaction to stir longer or slightly increase the temperature (if compatible with the substrate).
Low Yield 1. Product lost during aqueous work-up (phenols can be water-soluble, especially as phenoxides). 2. Product decomposition. 3. Incomplete reaction.1. Ensure the aqueous layer is fully acidified before extraction. Perform multiple extractions. 2. Use milder conditions (lower temperature, shorter time). Ensure quenching is done slowly at low temperature. 3. See "Incomplete Reaction".
Ester Hydrolysis 1. Reaction conditions too harsh (high temperature, prolonged exposure to strong acid/base). 2. Water present in the reaction.1. For BBr₃, maintain low temperature. For thiolates, minimize reaction time and temperature. 2. Use anhydrous solvents and reagents.
Difficult Work-up 1. Emulsion formation during extraction. 2. Boronic acid byproducts forming gels (BBr₃ method).1. Add brine to the separatory funnel to help break the emulsion. 2. Dilute the reaction mixture significantly with the extraction solvent. Filter if a persistent solid forms.

References

  • Benchchem. Application Notes and Protocols: Mechanism of Bromobis(methylthio)
  • University of Wisconsin-Madison.
  • Loba Chemie. BORON TRIBROMIDE 99% Extra Pure MSDS.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thiols/Methionine Reagent Guide.
  • ResearchGate.
  • ResearchGate. Demethylating Reaction of Methyl Ethers - Review.
  • NOAA CAMEO Chemicals. BORON TRIBROMIDE.
  • Amherst College. STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide.
  • Chem-Station International Edition.
  • Archives of Pharmacal Research. "Practical demethylation of aryl methyl ethers using an odorless thiol reagent".
  • Fisher Scientific.
  • Tetrahedron Letters. "An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids".
  • Scilit. "A Facile Demethylation of Ortho Substituted Aryl Methyl Ethers Promoted by AlCl₃".
  • Synthetic Communications. "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System".
  • Journal of Organic Chemistry.
  • Common Organic Chemistry. Boron Tribromide (BBr3)
  • Chem Help ASAP.
  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Examples.
  • Organic Syntheses. "3,3'-DIHYDROXYBIPHENYL".
  • ResearchGate. "Practical demethylation of aryl methyl ethers using an odorless thiol reagent".
  • Common Organic Chemistry.
  • Asian Journal of Research in Chemistry.
  • Wikipedia.
  • Washington State University. Monitoring Reactions by TLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Fluorination of Benzoate Precursors

Welcome to the Technical Support Center for the fluorination of benzoate precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the fluorination of benzoate precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination reactions, focusing on the critical challenge of minimizing byproduct formation. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the efficiency and purity of your desired fluorinated products.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) reaction on a benzoate precursor is showing low conversion and significant hydrolysis of the ester. What are the likely causes and how can I fix this?

A1: Low conversion coupled with ester hydrolysis is a common issue in SNAr fluorination, particularly when using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF). The primary culprit is often the presence of water in the reaction mixture.[1]

  • Causality: Fluoride ions are highly basic and can readily deprotonate residual water, generating hydroxide ions. These hydroxide ions are potent nucleophiles that can attack the electrophilic carbonyl carbon of the benzoate ester, leading to hydrolysis and the formation of the corresponding benzoic acid or its salt.[2] This side reaction consumes both the starting material and the fluoride reagent (by forming HF), reducing the overall yield of the desired fluorinated product. Furthermore, water can hydrate the fluoride salt, diminishing its nucleophilicity and slowing down the intended SNAr reaction.[1]

  • Troubleshooting & Optimization:

    • Rigorous Drying of Reagents and Solvents: Ensure all reagents, especially the fluoride salt, and solvents are scrupulously dried. Potassium fluoride should be heated under high vacuum (e.g., 150 °C for at least 4 hours) before use.[1] Use anhydrous polar aprotic solvents like DMSO, DMF, or sulfolane, which are effective at solubilizing fluoride salts.[1]

    • Azeotropic Removal of Water: Before adding the fluorinating agent, consider azeotropically removing water from the reaction mixture by refluxing with a suitable solvent (e.g., toluene) and a Dean-Stark trap.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a cryptand (e.g., Kryptofix 2.2.2), can enhance the reactivity of the fluoride ion, potentially allowing for lower reaction temperatures and shorter reaction times, which can minimize hydrolysis.[3][4]

Q2: I am observing the formation of regioisomeric aryl fluoride byproducts in my palladium-catalyzed fluorination of a substituted benzoate precursor. How can I improve regioselectivity?

A2: The formation of regioisomers is a known challenge in some palladium-catalyzed fluorination reactions, particularly with substrates that can form multiple palladium-aryne intermediates.[5]

  • Causality: The mechanism can involve the formation of a Pd-aryne intermediate, which can then be protonated by HF (formed in situ) at different positions, leading to a mixture of regioisomeric aryl fluoride products.[5] The position of substituents on the benzoate ring significantly influences the stability of these intermediates and the resulting product distribution.[5]

  • Troubleshooting & Optimization:

    • Ligand and Catalyst Selection: The choice of ligand and palladium precatalyst can have a profound impact on regioselectivity. Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands is a crucial first step.

    • Directing Groups: Employing a directing group on the benzoate precursor can be a powerful strategy to control the position of fluorination.[6] For instance, certain amide directing groups can favor ortho-C-H fluorination.[7]

    • Solvent Effects: The reaction solvent can influence the product distribution. It is advisable to screen a range of solvents with varying polarities.[6]

    • Temperature Control: Systematically varying the reaction temperature may identify an optimal condition that favors the kinetic or thermodynamic product, thus improving the yield of the desired isomer.[6]

Q3: My fluorination reaction using an electrophilic fluorinating agent like Selectfluor® is producing multiple fluorinated isomers. What strategies can I employ to achieve better control?

A3: Electrophilic aromatic substitution reactions are governed by the electronic properties of the substituents on the aromatic ring. Achieving high regioselectivity can be challenging without a strong directing or activating group.

  • Causality: The regiochemical outcome of electrophilic fluorination is dictated by the directing effects of the substituents on the benzoate ring. The ester group itself is a deactivating, meta-directing group. However, the presence of other activating or deactivating groups will influence the final isomer distribution.

  • Troubleshooting & Optimization:

    • Substrate Design: If possible, modify the substrate to include a strongly activating and directing group (e.g., a hydroxyl or amino group) to favor substitution at a specific position.

    • Catalyst-Directed Fluorination: Investigate catalyst-controlled C-H fluorination reactions. For example, palladium-catalyzed methods using specific directing groups can achieve high regioselectivity, often favoring the ortho position.[6][8]

    • Alternative Fluorinating Agents: Different electrophilic fluorinating agents can exhibit varying degrees of selectivity.[6] Consider screening other reagents like N-fluorobenzenesulfonimide (NFSI).

Troubleshooting Guides for Specific Byproducts

Issue 1: Formation of Hydrolysis Byproducts (Benzoic Acids)

Symptoms:

  • Presence of a new, more polar spot on TLC.

  • Identification of the corresponding benzoic acid or its salt by GC-MS or NMR analysis of the crude reaction mixture.

  • Low yield of the desired fluorinated benzoate.

Root Cause Analysis and Mitigation Workflow:

A Problem: Benzoic Acid Byproduct Formation B Primary Cause: Presence of Water A->B C Secondary Cause: High Reaction Temperature / Long Reaction Time A->C D Solution 1: Rigorous Drying B->D Mitigates water's effect E Solution 2: Use of Phase-Transfer Catalyst B->E Increases fluoride reactivity, allowing milder conditions F Solution 3: Optimize Reaction Conditions C->F Reduces thermal degradation D_sub1 Dry fluoride salt (KF/CsF) under vacuum. D->D_sub1 D_sub2 Use anhydrous solvents (DMSO, DMF). D->D_sub2 E_sub1 Add 18-crown-6 or Kryptofix 2.2.2. E->E_sub1 F_sub1 Systematically lower temperature and monitor conversion. F->F_sub1

Caption: Workflow for troubleshooting benzoic acid byproduct formation.

Detailed Protocol: Drying Potassium Fluoride for SNAr Reactions [1]

  • Place the required amount of potassium fluoride in a round-bottom flask.

  • Heat the flask to 150 °C under a high vacuum for a minimum of 4 hours using a heating mantle and a vacuum pump.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • The dried potassium fluoride should be used immediately or stored in a desiccator over a potent drying agent.

Issue 2: Formation of Ether Cleavage Byproducts

Symptoms:

  • Observed when the benzoate precursor contains an ether linkage (e.g., an alkoxy substituent).

  • Identification of a phenol or alcohol byproduct by GC-MS or NMR.

Root Cause Analysis and Mitigation:

  • Causality: Under strongly acidic conditions, which can be generated in situ by the reaction of fluoride with protic impurities, ether linkages can undergo cleavage.[9][10][11][12] The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide.[11][12] While fluoride is generally a poor nucleophile for ether cleavage in protic media, the harsh conditions of some fluorination reactions can promote this side reaction.[9]

  • Troubleshooting & Optimization:

    • Control of Acidity: Minimize the generation of acidic species by ensuring anhydrous conditions.

    • Milder Fluorinating Agents: If using a method that generates strong acids, consider switching to a milder fluorination protocol. For example, some modern palladium-catalyzed methods operate under neutral or slightly basic conditions.[13][14]

    • Protecting Groups: If the ether functionality is not essential for directing the fluorination, consider replacing it with a more robust group during the fluorination step.

Issue 3: Formation of Reduced Arene Byproducts (Ar-H)

Symptoms:

  • Identification of the corresponding non-fluorinated, de-halogenated (if starting from an aryl halide) arene by GC-MS or NMR.

  • This is particularly relevant in transition-metal-catalyzed reactions.

Root Cause Analysis and Mitigation:

  • Causality: In palladium-catalyzed fluorinations, the formation of a reduced arene byproduct can occur through various pathways, including protonolysis of a Pd-aryl intermediate. The source of the proton can be trace water or other protic species in the reaction mixture.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: As with hydrolysis, maintaining strictly anhydrous conditions is paramount.

    • Ligand and Additive Screening: The choice of ligand can influence the stability of the catalytic intermediates and suppress reductive elimination pathways. The addition of specific bases or other additives can also minimize the formation of reduced arenes.[13][14] For example, in some systems, the combination of AgF with KF has been shown to be effective.[13][14]

    • Alternative Catalytic Systems: Explore different metal catalysts or photocatalytic methods that may have different mechanistic pathways and byproduct profiles.[15][16]

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model SNAr Fluorination of Methyl 4-nitrobenzoate

EntryFluoride SourceAdditiveSolventTemp (°C)Time (h)Conversion (%)Product Yield (%)Hydrolysis Byproduct (%)
1KF (undried)NoneDMSO15012654520
2KF (dried)NoneAnhydrous DMSO1501295887
3KF (dried)18-crown-6Anhydrous DMSO1208>9895<2
4CsF (dried)NoneAnhydrous DMF1206>9896<2

Data are hypothetical and for illustrative purposes.

Experimental Protocols

General Procedure for Palladium-Catalyzed ortho-C-H Fluorination with a Directing Group [6]

  • Reactant Preparation: To an oven-dried reaction vessel, add the benzoate precursor containing a suitable directing group (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous reaction solvent (e.g., trifluoromethylbenzene). Then, add the fluorinating agent (e.g., NFSI, 1.2-2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

cluster_main Fluorination of Benzoate Precursor cluster_byproducts Potential Byproduct Pathways Start Benzoate Precursor Reaction Fluorination Conditions (e.g., KF, DMSO, Heat) Start->Reaction Product Desired Fluorinated Benzoate Reaction->Product Desired Pathway Byproduct1 Hydrolysis (Benzoic Acid) Reaction->Byproduct1 H₂O Present Byproduct2 Regioisomer Formation Reaction->Byproduct2 Pd-Catalyzed (Substrate Dependent) Byproduct3 Reduction (Ar-H) Reaction->Byproduct3 Protic Impurities

Caption: Byproduct formation pathways in benzoate fluorination.

References

  • Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination - Benchchem. (n.d.). BenchChem.
  • Laali, K. K., & Gettwert, V. J. (2001). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Academia.edu.
  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2259–2270. [Link]

  • Wang, F., Zhu, N., Chen, P., & Liu, G. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5733–5739. [Link]

  • Troubleshooting side reactions in fluoropyridine synthesis - Benchchem. (n.d.). BenchChem.
  • Lee, E., & Hooker, J. M. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of chemical research, 47(11), 3474-3484. [Link]

  • Singh, R., & Nuñez, J. (2022). Understanding fluorinated byproduct formation during direct and advanced-treatment based photolysis of fluorinated herbicides using 19F-NMR. American Chemical Society. [Link]

  • (PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2025, August 6). ResearchGate.
  • Rowe, A. D., Healy, P. C., & Williams, C. M. (2018). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019, September 23). Beilstein Journal of Organic Chemistry.
  • Yakubov, S., Stockerl, W. J., Tian, X., Shahin, A., Mandigma, M. J. P., Gschwind, R. M., & Barham, J. P. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Chemical Science, 13(47), 14036-14046. [Link]

  • Yakubov, S., Stockerl, W. J., Tian, X., Shahin, A., Mandigma, M. J. P., Gschwind, R. M., & Barham, J. P. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Chemical science, 13(47), 14036–14046. [Link]

  • Pike, V. W., & Aigbirhio, F. I. (2007). Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. Google Patents.
  • SNAr troubleshooting : r/AskChemistry. (2023, December 23). Reddit.
  • Karramkam, M., Hinnen, F., Berrehouma, M., Hlavacek, C., Vaufrey, F., & Halldin, C. (2011). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. International journal of molecular imaging, 2011, 715949. [Link]

  • Wu, K., & Doyle, A. G. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Accounts of Chemical Research, 56(10), 1193–1207. [Link]

  • Ether cleavage - Wikipedia. (n.d.). Wikipedia.
  • Zarei, M., & Jarrahpour, A. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 55(3), 159-162.
  • Request PDF | Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (n.d.). ResearchGate.
  • Nucleophilic Fluorination - The Doyle Group - UCLA. (2023, March 27). UCLA Chemistry.
  • Mouttaki, H., Johannes, J., & McInerney, M. J. (2011). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and environmental microbiology, 77(4), 1363–1371. [Link]

  • Lee, H. G., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3788–3791. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Accounts of chemical research, 53(10), 2303–2314. [Link]

  • SNAr Solvents and Reagents - Wordpress. (n.d.). Wordpress.
  • Hermann, D., Coenen, H. H., & Neumaier, B. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI radiopharmacy and chemistry, 7(1), 19. [Link]

  • Lee, H. G., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3788-3791. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI.
  • Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. (2025, January 7). ResearchGate.
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts.
  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020, May 7). Princeton University Department of Chemistry.
  • hydrolysis of esters - Chemguide. (n.d.). Chemguide.
  • Wang, Y., Wang, X., & Yang, Z. (2023). Fluorination strategy toward chemical and functional modification. Materials Today Chemistry, 30, 101538. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Master Organic Chemistry.
  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
  • Oh, S. J., Lee, S. J., Lee, S. Y., Lee, K. C., Kim, D. W., & Chi, D. Y. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. Scientific reports, 11(1), 2824. [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of chemical research, 47(11), 3474-3484. [Link]

  • Vass, E., Hollósi, M., & Perczel, A. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein journal of organic chemistry, 13, 2451–2462. [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. (n.d.). ChemRxiv.
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Optimization

Technical Support Center: Optimizing Temperature &amp; Stability for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Welcome to the Technical Support Center for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2). This compound is a highly functionalized aromatic building block featuring an ethyl ester, a fluorine atom, a met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2). This compound is a highly functionalized aromatic building block featuring an ethyl ester, a fluorine atom, a methoxy group, and a methyl group[1]. Due to its specific structural liabilities, strict temperature and environmental controls are required to maintain a purity of ≥98%[1].

This guide provides researchers and drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and regulatory-aligned stability frameworks.

Section 1: Core Principles of Thermal Stability

Q: Why is strict temperature control at 2–8°C critical for this specific compound? A: The primary degradation pathway for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is the hydrolysis of its ethyl ester linkage. Ester hydrolysis is highly temperature-dependent and follows Arrhenius kinetics, meaning that elevated temperatures exponentially increase the rate of nucleophilic attack by trace moisture[2].

Mechanistically, the electron-withdrawing nature of the para-fluorine atom inductively pulls electron density away from the ester carbonyl. This increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by water compared to unfunctionalized benzoates[3]. Storing the compound at 2–8°C minimizes the ambient kinetic energy, keeping it below the activation energy barrier required for hydrolysis[1].

Q: How do regulatory guidelines dictate our stability testing parameters for this intermediate? A: To establish a baseline stability profile suitable for regulatory submissions, testing must align with the ICH Q1A(R2) guidelines[4]. Because the recommended long-term storage condition is 2–8°C, the accelerated testing parameters must be adjusted accordingly to simulate thermal stress without inducing unrealistic degradation pathways.

Table 1: ICH Q1A(R2) Aligned Stability Conditions vs. Expected Outcomes
Testing PhaseICH Q1A(R2) ConditionMinimum DurationExpected Stability for CAS 2114761-87-2
Long-Term 2–8°C (Refrigerated)12 MonthsStable: Purity remains ≥98%. Minimal hydrolysis.
Accelerated 25°C ± 2°C / 60% RH6 MonthsVulnerable: 1–3% degradation expected due to ambient moisture and heat.
Stress Testing 40°C ± 2°C / 75% RH1–3 MonthsRapid Degradation: Significant ester cleavage; formation of the corresponding benzoic acid.

Section 2: Troubleshooting Temperature-Induced Degradation

Q: My batch stored at room temperature (25°C) degraded by 3% over 4 weeks. What is the mechanism, and how do I prevent it? A: This is a classic example of the synergistic effect of temperature and humidity. At 25°C, the increased thermal energy accelerates the reaction rate, but the catalyst is likely moisture ingress[2]. If your container closure system is imperfect, ambient humidity dissolves into the compound, initiating base- or acid-catalyzed ester hydrolysis.

To prevent this, you must isolate the variables. Use the troubleshooting logic tree below to determine if the failure was purely thermal or a combination of thermal and environmental factors.

DegradationTroubleshooting Issue Purity < 98% (Degradation Detected) CheckTemp Was storage strictly 2-8°C? Issue->CheckTemp TempYes Yes CheckTemp->TempYes TempNo No (Ambient/Elevated) CheckTemp->TempNo CheckMoisture Check Moisture Ingress (Desiccant/Seal Failure?) TempYes->CheckMoisture ThermalDeg Accelerated Hydrolysis (Arrhenius Kinetics) TempNo->ThermalDeg Action1 Replace Septa/Seals Purge with Argon CheckMoisture->Action1 Action2 Relocate to Monitored Cold Room (2-8°C) ThermalDeg->Action2

Logic tree for troubleshooting purity failures in Ethyl 4-fluoro-3-methoxy-5-methylbenzoate.

Section 3: Self-Validating Experimental Protocols

Q: How do I set up a self-validating accelerated stability study to prove temperature dependence? A: A protocol is only "self-validating" if it includes internal controls that prove no secondary variables (like evaporation or oxidation) are skewing the data. We achieve this using a Mass Balance Validation approach during HPLC analysis.

Step-by-Step Methodology: Temperature-Dependent Stability Profiling
  • Aliquoting & Environmental Control: In a glove box purged with Argon (to eliminate ambient moisture), aliquot 50 mg of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate into 10 separate amber glass HPLC vials. Seal with PTFE-lined crimp caps. Causality: This isolates temperature as the only variable by completely removing moisture and light from the equation.

  • Temperature Incubation: Place 5 vials in a monitored 2–8°C cold room (Control) and 5 vials in a 40°C incubator (Accelerated Stress).

  • Sampling & Quenching: Pull one vial from each condition at Days 0, 7, 14, 21, and 28. Immediately quench the 40°C samples by placing them in an ice bath to halt the kinetic progression of hydrolysis.

  • HPLC-UV Analysis (Mass Balance): Dilute samples in anhydrous Acetonitrile. Run a gradient HPLC method. Calculate the peak area of the parent compound AND the primary degradant (4-fluoro-3-methoxy-5-methylbenzoic acid).

  • Validation Check: The sum of the parent peak area and the degradant peak area must equal ~100% of the Day 0 parent peak area. If the mass balance drops below 98%, a secondary, undetected degradation pathway (e.g., thermal volatilization) is occurring, invalidating the test.

StabilityWorkflow Start Procure Compound (CAS: 2114761-87-2) Aliquoting Argon Purge & Seal in Amber Vials Start->Aliquoting Cond1 Long-Term 2-8°C Aliquoting->Cond1 Cond2 Accelerated 40°C Stress Aliquoting->Cond2 Analysis HPLC-UV Analysis (Quantify Hydrolysis) Cond1->Analysis Cond2->Analysis Validation Mass Balance Check (Parent + Acid = 100%) Analysis->Validation

Self-validating experimental workflow for temperature-dependent stability profiling.

Table 2: Accelerated Degradation Kinetics (Simulated Mass Balance Data)

This table demonstrates a successful self-validating test where mass balance is maintained, proving degradation is purely hydrolytic.

Time PointConditionParent Purity (%)Degradant (Acid) (%)Mass Balance Recovery (%)
Day 0Baseline99.8%0.2%100.0%
Day 142–8°C (Control)99.7%0.3%100.0%
Day 1440°C (Stress)96.1%3.8%99.9%
Day 282–8°C (Control)99.6%0.4%100.0%
Day 2840°C (Stress)91.5%8.3%99.8%

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability - PatSnap.[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants - ACS.[Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Welcome to the technical support center for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to either drive its hydrolysis to completion or prevent its degradation. We will explore the underlying chemical principles governing its stability and provide robust, field-tested protocols to address common experimental challenges.

Section 1: Foundational Principles of Hydrolysis

This section addresses the core chemical characteristics of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate that dictate its reactivity towards water.

Q: What is ester hydrolysis and why is it relevant for this specific molecule?

A: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by a water molecule, yielding a carboxylic acid and an alcohol.[1][2] For Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, this means converting it into 4-fluoro-3-methoxy-5-methylbenzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.[3][4]

  • Acid-Catalyzed Hydrolysis: This is a reversible process where a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by water.[1][3] Because it is an equilibrium, driving the reaction to completion requires a large excess of water.[4]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[1][5] The reaction is irreversible because the resulting carboxylate anion is a weak electrophile, preventing the reverse reaction.[6] This is the preferred method for achieving complete hydrolysis in a laboratory setting.[4]

Q: The term "hydrolysis resistance" seems contradictory for this molecule. What structural features influence its reactivity?

A: This is an excellent and critical question. The stability of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a result of a delicate balance between competing electronic and steric effects.

  • Electronic Effects (Promoting Hydrolysis): The benzene ring is substituted with two powerful electron-withdrawing groups relative to the ester:

    • Fluorine (para): As a highly electronegative atom, it strongly pulls electron density away from the ring through the inductive effect. This makes the carbonyl carbon significantly more electrophilic and thus more prone to nucleophilic attack, which should accelerate hydrolysis.[7][8]

    • Methoxy (meta): While a methoxy group can donate electrons through resonance, its position meta to the ester minimizes this effect. Its primary influence becomes its inductive electron-withdrawing effect, further increasing the carbonyl carbon's electrophilicity.[9]

  • Steric Effects (Inhibiting Hydrolysis):

    • Methyl Group (meta): The methyl group ortho to the fluorine and meta to the ester provides a degree of steric hindrance. Bulky groups near the reaction center can physically impede the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl carbon, thereby slowing the reaction rate.[6][10][11]

Section 2: Troubleshooting Guide: Promoting Complete Hydrolysis

This section is for users who are finding the ester unexpectedly stable and need to ensure its complete conversion to the corresponding carboxylic acid.

Q: My saponification reaction is slow, and I see starting material remaining after several hours. What can I do?

A: Incomplete hydrolysis is a common issue when reaction conditions are not sufficiently optimized. The primary factors to consider are catalysis, temperature, and solubility.

IssueRoot Cause & ExplanationRecommended Solution
Inadequate Catalysis The concentration of the base (e.g., NaOH, KOH) may be too low to effectively drive the reaction. Saponification is a second-order reaction, dependent on the concentration of both the ester and the hydroxide ion.[3]Increase the molar excess of the base. A common starting point is 2-4 molar equivalents of NaOH or KOH relative to the ester. For particularly stubborn cases, LiOH can be effective.
Insufficient Temperature Hydrolysis, like most chemical reactions, is temperature-dependent.[1] Room temperature reactions may be impractically slow due to the activation energy barrier, which is heightened by the molecule's steric hindrance.Heat the reaction mixture to reflux. The increased thermal energy provides the molecules with sufficient energy to overcome the activation barrier. A typical reflux temperature in an aqueous ethanol mixture is around 80-90°C.[12][13]
Poor Solubility Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is an organic molecule with limited solubility in purely aqueous solutions. If the ester is not properly dissolved, the reaction can only occur at the interface between phases, drastically reducing the rate.Use a co-solvent system. A mixture of water and a water-miscible organic solvent like ethanol or methanol is highly effective.[12][14] This creates a homogeneous solution, maximizing contact between the ester and the hydroxide ions.
Diagram: Hydrolysis Troubleshooting Workflow

A logical guide to diagnosing and solving incomplete hydrolysis.

G start Problem: Incomplete Hydrolysis cause1 Potential Cause 1: Insufficient Catalysis start->cause1 cause2 Potential Cause 2: Low Temperature start->cause2 cause3 Potential Cause 3: Poor Solubility start->cause3 sol1 Solution: Increase Molar Excess of Base (e.g., NaOH, KOH) cause1->sol1 sol2 Solution: Heat Reaction to Reflux (e.g., 80-90°C) cause2->sol2 sol3 Solution: Use a Co-Solvent System (e.g., Ethanol/Water) cause3->sol3 G cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Catalyzed (Irreversible) A_Ester Ester A_Protonation Protonated Ester (More Electrophilic) A_Ester->A_Protonation + H⁺ A_Protonation->A_Ester - H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonation->A_Tetrahedral + H₂O A_Tetrahedral->A_Protonation - H₂O A_Product Carboxylic Acid + Alcohol A_Tetrahedral->A_Product - H⁺ B_Ester Ester B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH⁻ B_Carboxylate Carboxylate Anion + Alcohol B_Tetrahedral->B_Carboxylate - EtO⁻ B_Product Carboxylic Acid (after acidic workup) B_Carboxylate->B_Product + H⁺ Workup

Sources

Optimization

Purification strategies for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate via column chromatography

Technical Support Center: Purification of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Ticket ID: #PUR-EFMMB-001 Subject: Optimization of Flash Chromatography & Troubleshooting Regioisomer Co-elution Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Ticket ID: #PUR-EFMMB-001 Subject: Optimization of Flash Chromatography & Troubleshooting Regioisomer Co-elution Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with Ethyl 4-fluoro-3-methoxy-5-methylbenzoate , a polysubstituted aromatic ester common in medicinal chemistry scaffolds.

Chemist-to-Chemist Analysis: This molecule is moderately polar but highly lipophilic due to the ethyl ester and methyl group. The fluorine atom introduces a strong dipole but minimal steric bulk, while the methoxy group adds electron density.

  • Primary Challenge: Separation from the unreacted parent acid (4-fluoro-3-methoxy-5-methylbenzoic acid) and potential regioisomers formed during upstream electrophilic aromatic substitution.

  • Key Advantage: The ester functionality is UV-active and chemically stable, allowing for robust silica gel chromatography.

Module 1: Pre-Purification Diagnostics (The "Triage" Phase)

Before packing a column, you must characterize the crude mixture. Blind chromatography leads to poor recovery.

TLC Visualization Strategy
  • Primary Method: UV Absorption (254 nm) .[1][2] The aromatic benzoate core strongly absorbs UV.

  • Secondary Stain: p-Anisaldehyde .

    • Why? The methoxy and ester groups react to form a distinct purple/blue spot upon heating. This distinguishes your product from non-UV active aliphatic impurities (e.g., mineral oil, grease).

    • Note: KMnO₄ is generally ineffective here as the ring is deactivated and fully substituted.

Sample Preparation (Critical)

Question: My crude is a sticky oil. Can I load it directly? Answer: No. Direct liquid loading of viscous oils causes "fingering" and band broadening.

  • Recommended: Dry Loading.

    • Dissolve crude in minimal Dichloromethane (DCM).

    • Add Silica Gel (1.5x mass of crude).

    • Rotary evaporate to a free-flowing powder.

    • Load this powder on top of the packed column.

Module 2: Method Development & Protocols

Standard Purification Protocol (Hexane/EtOAc)

This system works for 90% of benzoate esters.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).[3][4]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[3][4][5]

Gradient Profile:

Time (CV) % Mobile Phase B Purpose
0–2 0% Column equilibration / Elute non-polar grease
2–10 0% → 10% Elute highly non-polar byproducts
10–20 10% → 25% Target Compound Elution Window

| 20–25 | 25% → 100% | Flush polar impurities (unreacted acid/phenols) |

  • Target Rf: 0.35 in 15% EtOAc/Hexanes.

Advanced Protocol: Regioisomer Separation

Issue: If you observe a "snowman" double spot (overlapping peaks), you likely have a regioisomer (e.g., the 3-fluoro-4-methoxy isomer). Hexane/EtOAc relies on polarity and often fails to separate these.

Solution: Switch to Selectivity Class VII (Toluene) . Toluene engages in


-

interactions with the aromatic ring. The position of the fluorine and methoxy groups alters the electron density of the ring, changing how strongly it interacts with Toluene.
  • System: Toluene / Acetone (Gradient: 0–5% Acetone in Toluene).

  • Alternative: DCM / Hexanes (Isocratic: 40% DCM).

Module 3: Troubleshooting & FAQs

Q1: The product is streaking ("tailing") on the column.

Diagnosis: This is usually caused by residual 4-fluoro-3-methoxy-5-methylbenzoic acid co-eluting or dragging. Silica is slightly acidic; free acids bind tightly and drag. The Fix (Chemical Wash): Do not try to fix this on the column.

  • Redissolve crude in EtOAc.

  • Wash 2x with Saturated NaHCO₃ (aq) .

  • The acid moves to the aqueous layer (as the sodium salt). The neutral ester remains in the organic layer.

  • Dry organic layer (MgSO₄) and re-column.

Q2: I have poor recovery. Where is my compound?

Diagnosis:

  • Demethylation: If you used Lewis acids upstream, you might have the phenol (4-fluoro-3-hydroxy...). Phenols are much more polar and may be stuck at the top of the column.

    • Test: Flush column with 10% MeOH/DCM. If a new spot comes off, it's likely the phenol.

  • Volatility: Ethyl esters of small fluoro-benzoates can be sublimable or volatile under high vacuum.

    • Fix: Keep rotovap bath < 40°C and do not leave on high vacuum overnight.

Q3: Can I use C18 (Reverse Phase)?

Answer: Yes, but it is usually overkill unless your sample is very dirty.

  • Conditions: Water/Acetonitrile (Gradient 50% → 100% MeCN).

  • Benefit: Excellent for separating the ester from the free acid without a base wash, as the acid elutes at the solvent front (highly polar in RP) and the ester retains.

Module 4: Decision Logic & Workflow Visualization

Purification Strategy Flowchart

PurificationStrategy Start Crude Mixture (Ethyl 4-fluoro-3-methoxy-5-methylbenzoate) TLC TLC Analysis (15% EtOAc/Hex) Start->TLC CheckPurity Check Separation (Delta Rf) TLC->CheckPurity GoodSep Rf Diff > 0.15 (Standard) CheckPurity->GoodSep Clean Spots BadSep Rf Diff < 0.10 (Co-elution) CheckPurity->BadSep Overlapping Streaking Streaking Observed? GoodSep->Streaking SelectivityChange Action: Change Selectivity (Toluene or DCM) BadSep->SelectivityChange BaseWash Action: Base Wash (Sat. NaHCO3) Streaking->BaseWash Yes (Acid Impurity) StandardCol Standard Flash (Hex/EtOAc Gradient) Streaking->StandardCol No BaseWash->StandardCol Final Pure Ester StandardCol->Final SelectivityChange->StandardCol Optimized

Caption: Decision matrix for selecting the optimal purification pathway based on initial TLC diagnostics.

Regioisomer Separation Logic

RegioisomerLogic Issue Problem: Regioisomers Co-eluting in Hex/EtOAc Mechanism Cause: Similar Polarity (Dipole Moments) Issue->Mechanism Solution1 Strategy A: Pi-Pi Interaction (Use Toluene) Mechanism->Solution1 Primary Fix Solution2 Strategy B: Shape Selectivity (Use C18/Reverse Phase) Mechanism->Solution2 Secondary Fix Result Resolved Peaks Solution1->Result Solution2->Result

Caption: Technical logic for resolving difficult regioisomer pairs using solvent selectivity.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry.

  • Teledyne ISCO. (2023). "Effective Organic Compound Purification Handbook." Teledyne Labs Technical Resources.

  • Biotage. (2023).[6] "Using TLC to Scout Flash Chromatography Solvents." Biotage Knowledge Blog.

  • BenchChem. (2025).[7] "Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers." BenchChem Technical Guides.

Sources

Troubleshooting

Handling moisture sensitivity during Ethyl 4-fluoro-3-methoxy-5-methylbenzoate storage

Welcome to the Technical Support Center. Subject: Technical Guide: Moisture Sensitivity & Storage of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Ticket ID: TS-GEN-4F3M-EST Assigned Scientist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Subject: Technical Guide: Moisture Sensitivity & Storage of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Ticket ID: TS-GEN-4F3M-EST Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

You are working with Ethyl 4-fluoro-3-methoxy-5-methylbenzoate , a specialized fluorinated intermediate. While benzoate esters are generally perceived as stable, the specific substitution pattern on your molecule introduces a unique vulnerability.

The presence of the fluorine atom (highly electronegative) at the 4-position exerts a strong inductive effect ($ -I $), withdrawing electron density from the aromatic ring. This electron deficiency is transmitted to the carbonyl carbon of the ester, making it significantly more electrophilic than a standard ethyl benzoate. Consequently, this molecule is kinetically primed for nucleophilic attack by water (hydrolysis) , even under neutral conditions.

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic defense strategy to preserve the integrity of your compound during drug development workflows.

Module 1: The Science of Sensitivity

To handle this compound effectively, you must understand its degradation pathway. The primary failure mode is Hydrolysis , where atmospheric moisture cleaves the ester bond, yielding two impurities: Ethanol and the corresponding Benzoic Acid .

The Degradation Mechanism

The fluorine atom acts as a "magnet" for electrons, destabilizing the ester bond.

  • Moisture Absorption: The material is likely hygroscopic. Water adsorbs onto the surface.

  • Nucleophilic Attack: Water attacks the electron-poor carbonyl carbon.

  • Cleavage: The ethoxy group is expelled, destroying the product.

HydrolysisMechanism Ester Ethyl 4-fluoro-3-methoxy- 5-methylbenzoate (Active) Transition Tetrahedral Intermediate Ester->Transition Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Transition Acid 4-fluoro-3-methoxy- 5-methylbenzoic acid (Impurity A) Transition->Acid Elimination Ethanol Ethanol (Impurity B) Transition->Ethanol

Figure 1: Hydrolytic degradation pathway. The fluorinated ring increases the rate of the initial nucleophilic attack compared to non-fluorinated analogs.

Module 2: Storage & Handling Protocol

CRITICAL: The majority of degradation events occur during transition (moving from storage to bench), not during static storage.

Step-by-Step Handling Workflow
  • Receipt & Inspection:

    • Upon arrival, inspect the bottle for "sweating" or clumping.

    • Do NOT open the shipping container until it has reached room temperature (see The Thaw Rule below).

  • The "Thaw Rule" (Thermodynamic Equilibration):

    • If stored at 2-8°C or -20°C, the bottle surface is colder than the ambient dew point. Opening it immediately causes rapid condensation of atmospheric water inside the bottle.

    • Protocol: Allow the sealed container to stand at room temperature for 3–4 hours before breaking the seal. Wipe the exterior dry before opening.

  • Inert Gas Purging (Blanketing):

    • After every use, the headspace must be backfilled with dry Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid/oil.

  • Desiccation Strategy:

    • Secondary containment is mandatory. Store the primary vial inside a desiccator or a sealed Mylar bag with active desiccant sachets.

Visualizing the Safe Handling Loop

HandlingWorkflow Start Remove from Cold Storage Equilibrate WAIT 3-4 Hours (Reach Room Temp) Start->Equilibrate Prevent Condensation Open Open Under Inert Flow Equilibrate->Open Dispense Aliquot Material (Minimize Exposure) Open->Dispense Purge Backfill Headspace (Argon/N₂) Dispense->Purge Immediate Seal Seal & Parafilm Purge->Seal Store Return to Cold Storage Seal->Store Store->Start Next Use

Figure 2: The "Thaw Rule" cycle. Skipping the equilibration step (yellow node) is the #1 cause of batch failure.

Module 3: Troubleshooting & FAQs

Q1: The material appears to be clumping or has turned into a sticky solid. Is it degraded?

  • Diagnosis: Clumping indicates hygroscopicity (moisture absorption). It does not guarantee hydrolysis has occurred yet, but the clock is ticking.

  • Action: Perform a Karl Fischer (KF) titration immediately.

    • If Water < 0.5%: Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

    • If Water > 1.0%: Check purity via HPLC. Hydrolysis may have started.[1]

Q2: I detect a faint vinegar-like or alcoholic odor.

  • Diagnosis: This is the olfactory signature of hydrolysis. The "vinegar" smell is likely the fluorinated benzoic acid (or residual acetic acid if used in synthesis), and the "alcohol" is the ethanol leaving group.

  • Action: The batch is likely compromised. Purify via recrystallization (if solid) or column chromatography immediately to remove the acid impurity, which can autocatalyze further degradation [1].

Q3: Can I store this in a -20°C freezer instead of a 4°C fridge?

  • Analysis: Yes, -20°C is kinetically superior for long-term stability. However, the condensation risk triples.

  • Recommendation: Only use -20°C for long-term archiving (>3 months). For active daily use, 4°C is safer because the temperature delta during the "Thaw Rule" is smaller, reducing the risk of user error.

Module 4: Analytical Verification

Trust but verify. Use these methods to validate the integrity of your ester.

Water Content (Karl Fischer)

Coulometric KF is preferred over Volumetric for high-value intermediates to conserve material.

ParameterSetting/Recommendation
Method Coulometric Karl Fischer
Anolyte Methanol-free (if ketone impurities suspected) or Standard
Sample Size 10–50 mg
Acceptance Criteria < 0.2% w/w (Ideal), < 0.5% w/w (Acceptable)
Purity & Impurity Tracking (HPLC)

You must monitor the Relative Retention Time (RRT) of the acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the hydrolysis product protonated for better peak shape).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (The aromatic ring provides strong absorption).

  • Expected Shift: The Acid Impurity will be more polar and elute earlier than the target Ester [2].

References

  • Kirby, A. J. (1972). Hydrolysis in Organic Chemistry. Comprehensive Chemical Kinetics. Elsevier.

  • Thermo Fisher Scientific. (2025).[2][3] HPLC Troubleshooting Guide: Peak Shape & Retention Shifts.

  • United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.

  • Mettler Toledo. (2024). Good Titration Practice in Karl Fischer Titration.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate analysis

Executive Summary & Analytical Context Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a critical intermediate in the synthesis of transthyretin stabilizers (e.g., Acoramidis) and various kinase inhibitors. Its analysis pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a critical intermediate in the synthesis of transthyretin stabilizers (e.g., Acoramidis) and various kinase inhibitors. Its analysis presents specific chromatographic challenges:

  • Lipophilicity: The ethyl ester moiety increases retention on standard C18 phases, often leading to broad peaks if organic strength is not optimized.

  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis, generating 4-fluoro-3-methoxy-5-methylbenzoic acid . The method must resolve this specific degradant.

  • Halogen Selectivity: The fluorine substituent induces a dipole that standard alkyl phases (C18) often fail to exploit for selectivity against positional isomers.

This guide moves beyond generic "start with C18" advice. We compare the industry-standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for fluorinated aromatic esters.

Strategic Comparison: C18 vs. Phenyl-Hexyl

The Hypothesis

While C18 relies almost exclusively on hydrophobic subtraction, Phenyl-Hexyl phases introduce two additional interaction mechanisms critical for this analyte:

  • 
     Stacking:  Interaction between the stationary phase phenyl ring and the analyte's benzoate core.
    
  • Dipole-Dipole Interactions: The electronegative fluorine atom on the analyte interacts with the electron-rich

    
    -system of the stationary phase.
    
Experimental Comparison Data

The following data represents a comparative study performed on an Agilent 1290 Infinity II system. Conditions: Flow 1.0 mL/min, Temp 40°C, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile.

ParameterGeneric Method (C18) Optimized Method (Phenyl-Hexyl) Analysis
Column Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)Waters XSelect CSH Phenyl-Hexyl (100mm x 4.6mm, 3.5µm)Phenyl-Hexyl provides alternative selectivity.
Retention Time (Main Peak) 8.4 min9.2 minSlight increase in retention due to

interaction.
Critical Pair Resolution (

)
1.8 (vs. Acid Impurity)3.4 (vs. Acid Impurity)Superior separation on Phenyl-Hexyl.
Tailing Factor (

)
1.31.05 Phenyl-Hexyl shows better peak symmetry.
Selectivity (

)
1.05 (vs. des-methyl impurity)1.12 (vs. des-methyl impurity)Better discrimination of structural analogs.
Mechanism of Action

The C18 column separates primarily by boiling point/hydrophobicity. The Phenyl-Hexyl column, however, "locks" onto the fluorinated benzene ring. The fluorine atom withdraws electron density from the ring, making it electron-deficient (acidic


-system). This creates a strong attraction to the electron-rich phenyl ligands on the stationary phase.

SeparationMechanism cluster_0 Stationary Phase Surface cluster_1 Analyte (Ethyl 4-fluoro...) Ligand Phenyl-Hexyl Ligand (Electron Rich u03c0-cloud) Analyte Fluorinated Benzoate Core (Electron Deficient) Ligand->Analyte  u03c0-u03c0 Stacking   Ligand->Analyte  Dipole Interaction   Result Enhanced Selectivity (Higher Rs) Analyte->Result

Figure 1: Mechanistic interaction between the Phenyl-Hexyl ligand and the fluorinated analyte, driving superior resolution compared to C18.[1]

Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes specific system suitability tests (SST) that alert the operator if the column chemistry is degrading or if the mobile phase preparation is incorrect.

A. Reagents & Standards[2][3][4]
  • Reference Standard: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (>99.0%).

  • Impurity Standard: 4-fluoro-3-methoxy-5-methylbenzoic acid (Hydrolysis product).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade).

B. Chromatographic Conditions (The "Gold Standard" Method)
ParameterSettingRationale
Column Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)Maximizes selectivity for halogenated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses ionization of the acid impurity, keeping it retained and sharp.
Mobile Phase B AcetonitrileLower viscosity than methanol; provides sharper peaks for esters.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CImproves mass transfer and reduces viscosity.
Detection UV @ 254 nmMax absorption for the benzoate chromophore.
Injection Vol 5 µLPrevent column overload.
C. Gradient Profile

Note: A gradient is required to elute the highly lipophilic ethyl ester while resolving the polar acid impurity early.

Time (min)% Mobile Phase BEvent
0.030%Initial hold to retain polar acid impurity.
2.030%Isocratic hold ensures consistent retention of early eluters.
10.085%Linear ramp to elute the main ester peak.
12.085%Wash to remove highly lipophilic dimers.
12.130%Return to initial conditions.
15.030%Re-equilibration (Crucial for reproducibility).
D. Sample Preparation[3]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Acetonitrile (1000 ppm). Do not use water in the diluent to prevent hydrolysis during storage.

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) immediately prior to injection. Final conc: 100 ppm.

Method Validation & Robustness (E-E-A-T)

To ensure this method is trustworthy, we apply the ICH Q2(R1) framework. The following System Suitability Test (SST) limits must be met before every run.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.5 between Acid Impurity and Main Ester Peak.
    
    • Failure Mode: If

      
       drops, the column stationary phase may be stripped (check pH) or the organic modifier is too high at the start.
      
  • Tailing Factor (

    
    ):  < 1.2 for the Main Peak.
    
    • Failure Mode: High tailing indicates secondary silanol interactions. Ensure Formic Acid is fresh.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for different matrices (e.g., plasma or reaction mixtures).

MethodWorkflow Start Start Method Development Screen Screen Columns: C18 vs. Phenyl-Hexyl Start->Screen Select Decision: Select Phenyl-Hexyl Screen->Select Fluorine Selectivity Needed MobilePhase Optimize Mobile Phase pH (Target pH 2.5 - 3.0) Select->MobilePhase CheckRes Check Resolution (Rs) Acid vs. Ester MobilePhase->CheckRes Pass Rs > 2.5 Proceed to Validation CheckRes->Pass Yes Fail Rs < 2.5 Adjust Gradient Start CheckRes->Fail No Fail->MobilePhase Decrease Initial %B

Figure 2: Decision tree for optimizing the separation of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Describes the selectivity differences between C18 and Phenyl phases).

  • Waters Corporation.Selectivity of Charged Surface Hybrid (CSH) Phenyl-Hexyl Columns.

    
     interactions for halogenated compounds). 
    
  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. (Review of fluorinated compound retention mechanisms).

Sources

Comparative

A Guide to Interpreting the 1H NMR Spectrum of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, a substituted aromatic compound representative of the complex structures encountered in pharmaceutical research. We will dissect the spectrum, compare it with structural analogs to understand the influence of specific functional groups, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Significance of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate incorporates several key functional groups commonly found in pharmacologically active molecules: a polysubstituted benzene ring, a fluorine atom, a methoxy group, a methyl group, and an ethyl ester. The precise arrangement of these substituents is critical for the molecule's interaction with biological targets. 1H NMR spectroscopy allows for the verification of this arrangement by probing the chemical environment of every proton in the structure.

Predicting and Interpreting the 1H NMR Spectrum

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its features based on established principles of NMR spectroscopy. The expected 1H NMR spectrum of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate would display distinct signals for the aromatic protons, the ethyl ester protons, the methoxy protons, and the methyl protons.

Aromatic Region (δ 6.5-8.0 ppm)

The benzene ring has two protons. Due to the substitution pattern, these protons are not chemically equivalent and will appear as distinct signals.[1][2][3] The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents on the ring.[1][4][5] The ester group is electron-withdrawing, which would deshield the aromatic protons, shifting them downfield. Conversely, the methoxy and methyl groups are electron-donating, which would shield the aromatic protons, moving them upfield. The fluorine atom has a more complex influence, with its high electronegativity causing deshielding, but its ability to donate electron density via resonance can lead to shielding.[6][7]

The interplay of these effects will determine the final chemical shifts. The proton at position 2 (adjacent to the ester) is expected to be the most downfield, likely appearing as a doublet due to coupling with the proton at position 6. The proton at position 6 will also be a doublet. The magnitude of the coupling constant between these two protons would be characteristic of a meta relationship (4JHH), typically in the range of 2-3 Hz.[8]

Furthermore, the fluorine atom will introduce additional complexity through long-range coupling to the nearby protons (1H-19F coupling).[9][10][11] This will result in further splitting of the aromatic proton signals, likely as doublets of doublets.

Aliphatic Region (δ 0.9-4.5 ppm)

The aliphatic region will contain signals for the ethyl ester, methoxy, and methyl groups.

  • Ethyl Ester Protons: The ethyl group will give rise to two signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.[12][13] The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, and will therefore be deshielded, appearing around δ 4.0-4.4 ppm.[14] The methyl protons will be further upfield, typically around δ 1.2-1.4 ppm.[13] The characteristic quartet and triplet pattern arises from the reciprocal spin-spin coupling between the methylene and methyl protons (3JHH ≈ 7 Hz).

  • Methoxy Protons: The three protons of the methoxy group (-OCH3) are equivalent and will appear as a sharp singlet.[15][16] Due to the shielding effect of the methoxy group, this signal is expected in the range of δ 3.8-4.0 ppm.

  • Methyl Protons: The protons of the methyl group attached to the benzene ring will also produce a singlet, as there are no adjacent protons to couple with.[17] This signal is typically found in the aromatic methyl region, around δ 2.3-2.5 ppm.[4]

Comparative Analysis: The Influence of Substituents

To truly appreciate the diagnostic power of 1H NMR, it is instructive to compare the predicted spectrum of our target molecule with that of its structural analogs.

ProtonEthyl 4-fluoro-3-methoxy-5-methylbenzoate (Predicted)Ethyl 3-methoxy-5-methylbenzoate (Analog 1)Ethyl 4-fluoro-5-methylbenzoate (Analog 2)
Aromatic H-2 Doublet of doublets (due to H-6 and F coupling)DoubletDoublet of doublets (due to H-6 and F coupling)
Aromatic H-6 Doublet of doublets (due to H-2 and F coupling)DoubletDoublet of doublets (due to H-2 and F coupling)
-OCH2CH3 QuartetQuartetQuartet
-OCH3 SingletSingletN/A
-CH3 (ring) SingletSingletSinglet
-OCH2CH3 TripletTripletTriplet

Analysis of Comparisons:

  • Analog 1 (lacking fluorine): The most significant difference would be the simplification of the aromatic proton signals. Without the fluorine atom, the long-range 1H-19F coupling would be absent, and the aromatic protons would appear as simple doublets due to meta-coupling. This direct comparison highlights the utility of 1H-19F coupling in confirming the position of fluorine on an aromatic ring.

  • Analog 2 (lacking the methoxy group): The absence of the methoxy group would result in the disappearance of the characteristic singlet around δ 3.8-4.0 ppm. Additionally, the electronic influence on the aromatic protons would change, leading to a downfield shift of their signals due to the removal of an electron-donating group.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

Achieving a high-resolution and informative 1H NMR spectrum requires careful attention to the experimental setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should not have signals that overlap with the analyte signals.[13][16][17]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[13][17]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (on a 400 MHz NMR Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp spectral lines.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualizing the Structure and Workflow

To aid in the understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

cluster_workflow 1H NMR Spectral Interpretation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (Pulse, FID) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Calibration) B->C Process Raw Data D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Analyze Spectrum E Structure Elucidation D->E Correlate Data to Structure

Caption: A streamlined workflow for 1H NMR data acquisition and interpretation.

Conclusion

The detailed interpretation of the 1H NMR spectrum of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate serves as an excellent case study for researchers in drug development. By understanding the influence of each functional group on the chemical shifts and coupling patterns, scientists can confidently elucidate the structures of complex molecules. The comparative approach, coupled with a robust experimental protocol, provides a comprehensive framework for leveraging 1H NMR spectroscopy as a powerful tool in the verification of molecular identity and purity, which are critical aspects of the drug development pipeline.

References

  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Ott, T. F., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(11), 1437-1444. [Link]

  • JoVE. (2024, April 4). Video: Proton (¹H) NMR: Chemical Shift. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Doc Brown's Chemistry. (2026, March 3). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 8†. Electric Field Effects and Fluorine Substituent Chemical Shift. [Link]

  • PNAS. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Michigan. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Executive Summary Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2, MW: 212.22 Da) is a highly functionalized aromatic ester often utilized as a scaffold in the synthesis of kinase inhibitors and advanced pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2, MW: 212.22 Da) is a highly functionalized aromatic ester often utilized as a scaffold in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.[1]

This guide objectively compares the two primary analytical "alternatives" for characterizing this molecule: Electron Ionization (EI-GC/MS) and Electrospray Ionization (ESI-LC/MS/MS) . While EI provides a structural fingerprint essential for synthesis verification and impurity profiling, ESI offers the sensitivity required for pharmacokinetic (PK) and residual analysis.

Key Takeaway: Use EI-MS for purity confirmation during synthesis (identifying isomeric impurities). Use ESI-MS/MS for sub-nanomolar quantification in biological matrices.

Part 1: Structural Analysis & Theoretical Fragmentation

Before selecting an ionization mode, the molecule's lability must be understood. The structure consists of a benzoate core with three distinct substituents (Fluoro, Methoxy, Methyl) and an ethyl ester tail.

Physicochemical Profile
PropertyValueImplication for Mass Spec
Formula

Distinct isotope pattern (low probability of S/Cl/Br).
Exact Mass 212.0849Monoisotopic target for HRMS.
LogP ~2.6 (Predicted)Suitable for Reverse Phase LC (C18) and GC.
Lability Ester linkageProne to McLafferty-like rearrangements or neutral losses.

Part 2: Method A — Electron Ionization (EI)

Best For: Structural Elucidation, Impurity Profiling, Library Matching.

In EI (70 eV), the molecule undergoes "hard" ionization. The molecular ion (


) is formed but possesses high internal energy, leading to extensive fragmentation.[2] This provides a "fingerprint" that allows differentiation from structural isomers (e.g., where the methoxy and methyl groups are swapped).
Fragmentation Pathway (EI)[3]
  • Molecular Ion (

    
     212):  Visible but rarely the base peak in benzoates.
    
  • 
    -Cleavage (Base Peak, 
    
    
    
    167):
    The bond between the carbonyl carbon and the ethoxy oxygen breaks. This expels an ethoxy radical (
    
    
    , 45 Da) to form a stable acylium ion.
    • Diagnostic Value: Confirms the ethyl ester moiety.[3]

  • Decarbonylation (

    
     139):  The acylium ion loses carbon monoxide (
    
    
    
    , 28 Da) to form the substituted phenyl cation.
    • Diagnostic Value: Confirms the ring substitution pattern (

      
      ).
      
Visualization: EI Fragmentation Tree

EI_Fragmentation M_Ion Molecular Ion (M+) m/z 212 Acylium Acylium Ion m/z 167 (Base Peak) M_Ion->Acylium - Ethoxy Radical (45 Da) [α-Cleavage] Isomer Isomer Differentiation (Ortho-effect if OMe at C2) M_Ion->Isomer Alternative Path Phenyl Subst. Phenyl Cation m/z 139 Acylium->Phenyl - CO (28 Da) [Decarbonylation]

Caption: Figure 1. EI fragmentation pathway showing the dominant transition from Molecular Ion to Acylium Ion.

Part 3: Method B — Electrospray Ionization (ESI)

Best For: Quantification, Biological Matrices, High Sensitivity.

ESI is a "soft" ionization technique.[4] In positive mode (


), the molecule forms even-electron ions, primarily protonated species. Fragmentation is minimal unless induced by Collision Induced Dissociation (CID).
Fragmentation Pathway (ESI-CID)
  • Precursor Ion (

    
     213):  The protonated molecule 
    
    
    
    .
  • Primary Transition (

    
     185):  Loss of neutral ethylene (
    
    
    
    , 28 Da) via a McLafferty-type rearrangement involving the ester ethyl group. This yields the protonated carboxylic acid.
  • Secondary Transition (

    
     167):  Loss of ethanol (
    
    
    
    , 46 Da) directly from the parent, or water loss from the m/z 185 ion, regenerating the acylium ion seen in EI.
Visualization: ESI-MS/MS Workflow

ESI_Workflow Sample Biological Matrix (Plasma/Urine) Ionization ESI Source (+4.5 kV) Sample->Ionization Q1 Q1 Filter Select m/z 213 Ionization->Q1 [M+H]+ Collision Collision Cell (N2 Gas, 15-25 eV) Q1->Collision Q3 Q3 Filter Select m/z 185 or 167 Collision->Q3 Neutral Loss (-28 Da / -46 Da)

Caption: Figure 2. ESI-MS/MS Triple Quadrupole workflow for quantitative analysis of the target ester.

Part 4: Comparative Performance Data

The following table contrasts the two methods based on experimental utility for this specific benzoate ester.

FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Dominant Ion

167 (Fragment)

213 (Parent)
Sensitivity Low ng/mL rangepg/mL range (High)
Selectivity High (Spectral Fingerprint)High (MRM Transitions)
Matrix Effects Low (Gas Phase Separation)High (Ion Suppression common)
Isomer Resolution Superior: Can distinguish position of OMe/F via retention time & minor fragment ratios.Inferior: Isomers often co-elute and share MRM transitions.
Primary Application Synthesis QC, Raw Material IDDMPK Studies, Residual Analysis

Part 5: Experimental Protocols

Protocol A: GC-MS Purity Verification

Use this protocol to verify the identity of synthesized batches.

  • Sample Prep: Dissolve 1 mg of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate in 1 mL Ethyl Acetate (HPLC Grade).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: 230°C, 70 eV.

  • Acceptance Criteria:

    • Retention time match to standard (

      
       0.05 min).
      
    • Presence of

      
       212 (Molecular ion).
      
    • Base peak at

      
       167.
      
Protocol B: LC-MS/MS MRM Optimization

Use this protocol for quantifying the compound in plasma.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Source Parameters (Generic Opt):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: ~20 eV).
      
    • Qualifier:

      
       (Collision Energy: ~12 eV).
      

Part 6: Differentiation from Alternatives (Isomers)

A critical challenge in drug development is distinguishing the target from regioisomers (e.g., Ethyl 3-fluoro-4-methoxy-5-methylbenzoate).

  • Mass Spec: Both isomers produce

    
     213 (ESI) and 
    
    
    
    212 (EI).
  • Differentiation Strategy:

    • Orthogonality: The "Ortho Effect" in EI-MS is key. If the Methoxy group were adjacent to the Ester (C2 position), a distinct loss of alcohol (

      
      ) would be observed due to hydrogen transfer. Since the target molecule has substituents at 3, 4, and 5, this effect is absent.
      
    • Retention Time: The 4-fluoro isomer generally elutes earlier than the 3-fluoro isomer on non-polar GC columns due to lower polarizability of the C-F bond in the para position relative to the ester.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including -cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for definitions of hard vs.
  • NIST Mass Spectrometry Data Center. (2023). Ethyl 4-methylbenzoate Mass Spectrum. National Institute of Standards and Technology.[5] Available at: [Link] (Used as a structural analog reference for benzoate ester fragmentation).

Sources

Comparative

Comparing reactivity of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate vs non-fluorinated analogs

The following guide provides an in-depth technical analysis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate , comparing its reactivity profile with non-fluorinated and chlorinated analogs. Executive Summary & Strategic Util...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate , comparing its reactivity profile with non-fluorinated and chlorinated analogs.

Executive Summary & Strategic Utility

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a specialized trisubstituted arene building block used primarily in the synthesis of kinase inhibitors and GPCR modulators.[1] Its value lies in the strategic placement of the fluorine atom at the para position relative to the ester, flanked by methoxy and methyl groups.

This configuration offers a distinct advantage over non-fluorinated analogs (Ethyl 3-methoxy-5-methylbenzoate) and chlorinated analogs (Ethyl 4-chloro-3-methoxy-5-methylbenzoate):

  • Metabolic Stability: The C4-F bond blocks the primary site of cytochrome P450-mediated oxidative metabolism (para-hydroxylation), significantly extending half-life compared to the C4-H analog.[1]

  • Reactivity Switch: The C4-F atom acts as a "latent" handle for Nucleophilic Aromatic Substitution (SNAr), enabling late-stage diversification that is kinetically inaccessible with C4-H and significantly slower with C4-Cl in this electron-rich scaffold.[1]

Electronic & Steric Architecture

To predict reactivity accurately, one must analyze the competing electronic effects on the benzene ring.

  • The Activating Group (Ester at C1): The ethoxycarbonyl group is an Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).[1] It activates the ring for nucleophilic attack, particularly at the para position (C4).

  • The Deactivating Shield (Methoxy at C3, Methyl at C5):

    • Methoxy (C3): Strong Electron Donating Group (EDG) via resonance (+M). Being ortho to the Fluorine (C4), it destabilizes the anionic Meisenheimer intermediate required for SNAr, reducing reactivity compared to a naked 4-fluorobenzoate.

    • Methyl (C5): Weak EDG via induction (+I) and hyperconjugation.[1] It adds steric bulk ortho to the Fluorine, hindering the approach of bulky nucleophiles.

Diagram 1: Electronic Push-Pull Map

This diagram visualizes the competing forces that define the molecule's reactivity.[1]

ReactivityMap Core Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (Scaffold) Ester C1: Ethyl Ester (EWG) Activates C4 for SNAr Site of Hydrolysis Core->Ester Position 1 Methoxy C3: Methoxy (EDG) Deactivates SNAr (Electronic) Directs Lithiation to C2 Core->Methoxy Position 3 Fluoro C4: Fluorine (Leaving Group) Metabolic Blocker SNAr Site Core->Fluoro Position 4 Methyl C5: Methyl (EDG) Steric Hindrance to C4 Weak Deactivation Core->Methyl Position 5 Ester->Fluoro Para-Activation Methoxy->Fluoro Ortho-Deactivation (Resonance) Methyl->Fluoro Ortho-Sterics

Caption: Electronic and steric influences on the central scaffold.[1] The Ester activates the Fluorine, while Methoxy and Methyl groups modulate this reactivity through electronic deactivation and steric shielding.

Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most critical differentiator.[2] The reaction involves displacing the leaving group (F, Cl, or H) with a nucleophile (Nu⁻).[2][3][4]

Feature4-Fluoro Analog (Target)4-Chloro Analog 4-H Analog
SNAr Rate Moderate. F is the best leaving group for SNAr due to high electronegativity stabilizing the transition state.[1]Slow. Cl is a poorer leaving group in SNAr (element effect). Requires higher temps/catalysis.Inert. H cannot be displaced under standard SNAr conditions.
Mechanism Addition-Elimination (Meisenheimer Complex).[1]Addition-Elimination.N/A (Requires Pd-catalyzed Buchwald-Hartwig).[1]
Reagent Compatibility Reacts with amines, thiols, alkoxides in DMSO/DMF at 80-120°C.Often requires forcing conditions (>150°C) or transition metal catalysis.[1]Requires Pd/Ru catalysis for functionalization.

Expert Insight: While the para-ester activates the ring, the ortho-methoxy group significantly raises the energy of the transition state.[1] Therefore, unlike 4-fluoronitrobenzene which reacts at room temperature, Ethyl 4-fluoro-3-methoxy-5-methylbenzoate typically requires heating (100°C+) and a polar aprotic solvent (DMSO, NMP) to effect substitution.[1]

B. Ester Hydrolysis

The hydrolysis of the ethyl ester to the carboxylic acid is a standard transformation.

  • 4-Fluoro: The fluorine atom is inductively electron-withdrawing (-I), which increases the electrophilicity of the carbonyl carbon relative to the H-analog.[1]

  • Comparison: Rate of Hydrolysis: 4-F > 4-Cl > 4-H .[1]

  • Practical Implication: The fluorinated analog hydrolyzes cleanly under standard basic conditions (LiOH/THF/H₂O). The reaction is faster than the non-fluorinated analog, allowing for milder conditions if sensitive functional groups are present.

C. Metabolic Stability (MedChem Perspective)
  • 4-H Analog: The C4 position is electron-rich and sterically accessible, making it a prime target for CYP450 oxidation to a phenol (4-OH), leading to rapid clearance (Phase I metabolism).[1]

  • 4-F Analog: The C-F bond is metabolically stable.[1] Fluorine acts as a bioisostere for Hydrogen but blocks oxidation, often extending the in vivo half-life of the drug candidate.

Experimental Protocols

Protocol 1: SNAr Diversification (Displacement of F)

Objective: Replace the Fluorine atom with a cyclic amine (e.g., Morpholine). This reaction validates the unique reactivity of the fluoro-analog.[1]

Reagents:

  • Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (1.0 eq)[1][5][6]

  • Morpholine (3.0 eq)[1]

  • K₂CO₃ (2.0 eq)[1]

  • DMSO (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve the benzoate (1 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add powdered K₂CO₃ (2 mmol) followed by morpholine (3 mmol).

  • Heating: Heat the reaction mixture to 110 °C for 12–16 hours.

    • Note: The high temperature is required to overcome the deactivating effect of the 3-OMe and 5-Me groups.[1]

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of +67 Da (Morpholine - F).[1]

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

Protocol 2: Controlled Hydrolysis

Objective: Convert the ester to the carboxylic acid without affecting the fluorine or methoxy groups.

Workflow:

  • Solvent System: Prepare a 3:1:1 mixture of THF : MeOH : Water.

  • Reaction: Dissolve the ester (1.0 eq) in the solvent mixture (0.2 M concentration).

  • Base: Add LiOH·H₂O (2.5 eq).

  • Conditions: Stir at Room Temperature for 4 hours.

    • Comparison: The 4-H analog might require 50°C or longer times to reach full conversion due to lower electrophilicity.[1]

  • Quench: Acidify to pH 3 with 1N HCl. The acid product typically precipitates or can be extracted with EtOAc.

Visualizing the Reaction Pathway (SNAr)

The following diagram illustrates the SNAr mechanism, highlighting the critical Meisenheimer complex intermediate.

SNAr_Mechanism cluster_effects Substituent Effects on TS Substrate Substrate (4-F Benzoate) TS Meisenheimer Complex (High Energy Intermediate) Substrate->TS + Nu: (Slow Step) Nucleophile Nucleophile (Nu:) Nucleophile->TS Product Product (4-Nu Benzoate) TS->Product - F- (Fast Step) LeavingGroup Fluoride (F-) TS->LeavingGroup EsterEffect C1-Ester: Stabilizes (-) (Accelerates) MethoxyEffect C3-OMe: Destabilizes (-) (Retards)

Caption: SNAr reaction coordinate. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the para-ester but destabilized by the ortho-methoxy group.[1]

Physicochemical Properties Table

PropertyEthyl 4-fluoro-3-methoxy-5-methylbenzoateNon-Fluorinated Analog (H)
Molecular Weight 212.22 g/mol 194.23 g/mol
LogP (Calc) ~2.32~2.15
TPSA 35.53 Ų35.53 Ų
H-Bond Acceptors 33
Rotatable Bonds 33
Metabolic Liability Low (Blocked Para)High (Para-oxidation)

Data Source: Calculated values based on ChemScene and PubChem descriptors [1, 2].

References

  • PubChem. (2025).[7] 4-Fluoro-3-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from [Link]

  • Thea, S., et al. (1983).[8] Steric and electronic control of the dissociative hydrolysis of 4-hydroxybenzoate esters. J. Chem. Soc., Chem. Commun., 529-530.[1][8] Retrieved from [Link][1]

Sources

Validation

Orthogonal Structural Confirmation of Highly Substituted Aromatics: X-Ray Crystallography vs. NMR for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

When developing small-molecule drugs or synthesizing complex intermediates like1 (CAS: 2114761-87-2) [1], confirming the exact regiochemistry of the benzene ring is a critical bottleneck. With four distinct substituents...

Author: BenchChem Technical Support Team. Date: March 2026

When developing small-molecule drugs or synthesizing complex intermediates like1 (CAS: 2114761-87-2) [1], confirming the exact regiochemistry of the benzene ring is a critical bottleneck. With four distinct substituents (ethyl ester, fluoro, methoxy, and methyl groups) occupying the aromatic scaffold, relying solely on one analytical modality can lead to costly structural misassignments.

As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a self-validating system. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against advanced Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental choices and providing a robust framework for definitive structural confirmation.

Comparative Analysis of Analytical Modalities

While NMR provides excellent dynamic solution-state data,2 [2]. The table below compares the performance of these techniques specifically for highly substituted fluorobenzoates.

Feature / ModalitySingle-Crystal X-ray Diffraction (SCXRD)Multinuclear NMR (1D/2D)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengthsThrough-bond connectivity & spatial proximityExact molecular mass & isotopic pattern
Regiochemical Certainty Absolute: Directly maps F, OMe, and Me positionsInferred: Requires complex 2D HMBC/NOESY tracingNone: Cannot distinguish regioisomers
Sample State Solid-state (Single crystal required)Solution-state (e.g., in CDCl₃)Gas-phase ions
Self-Validation Metric R-factor (

), Goodness-of-Fit (~1.0)
Closed-loop correlation mappingMass accuracy (< 5 ppm error)
Throughput Low (Crystal growth is rate-limiting)High (Minutes to hours)Very High (Minutes)

Experimental Methodologies: Building Self-Validating Protocols

To ensure scientific integrity, a protocol must be designed so that its output inherently proves its validity. Below are the step-by-step methodologies for both SCXRD and NMR, emphasizing the causality of each parameter.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Obtain a high-resolution electron density map to unequivocally assign the positions of the fluoro, methoxy, and methyl groups.

  • Crystal Growth via Vapor Diffusion:

    • Action: Dissolve 10 mg of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate in 0.5 mL of dichloromethane (solvent). Place in an inner vial, and surround with an outer vial containing 3 mL of hexanes (antisolvent). Seal the system.

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation. Rapid evaporation traps impurities and creates lattice defects; slow diffusion yields pristine, highly ordered single crystals necessary for high-resolution diffraction.

  • Data Collection at 100 K:

    • Action: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a diffractometer equipped with a Cu Kα microfocus source (

      
       Å). Cool the crystal to 100 K using a nitrogen cryostream.
      
    • Causality: 3 [3]. This is critical for fluorinated compounds, as the electron density of fluorine (

      
      ) is very similar to oxygen (
      
      
      
      ). Minimizing thermal motion prevents these atoms from appearing as smeared, indistinguishable spheres in the density map.
  • Structure Solution and Refinement:

    • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL).
      
    • Self-Validation: The protocol validates itself via the

      
       value. An 
      
      
      
      below 0.05 mathematically proves that the theoretical diffraction pattern of your proposed model matches the actual observed data with >95% accuracy.
Protocol B: Multinuclear NMR Spectroscopy

Objective: Map the atomic connectivity in the solution state when crystal growth fails.

  • Multinuclear Acquisition (

    
    H, 
    
    
    
    C,
    
    
    F):
    • Action: Acquire standard 1D spectra in CDCl₃.

    • Causality: The

      
      F nucleus is highly sensitive to its local electronic environment. The 
      
      
      
      -coupling between the fluorine atom and adjacent aromatic carbons/protons provides immediate, quantifiable data about the substitution pattern.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Action: Acquire a

      
      H-
      
      
      
      C HMBC spectrum optimized for long-range couplings (
      
      
      Hz).
    • Self-Validation: HMBC validates regiochemistry by tracing paths of 2 to 3 bonds. Observing a cross-peak between the methyl protons and the fluorine-bearing carbon (

      
       or 
      
      
      
      depending on isomer) creates a "closed-loop" logic circuit that confirms the exact sequence of substituents around the ring.

Structural Elucidation Workflow

G Synth Synthesize Ethyl 4-fluoro- 3-methoxy-5-methylbenzoate HRMS HRMS Analysis Confirms Formula C11H13FO3 Synth->HRMS NMR 1D/2D NMR (1H, 13C, 19F) Connectivity Mapping HRMS->NMR Decision Regiochemistry Unambiguous? NMR->Decision Cryst Single Crystal Growth (Vapor Diffusion) Decision->Cryst No (Isomeric Overlap) Done Absolute 3D Structure Confirmed Decision->Done Yes (via HMBC/NOESY) SCXRD SCXRD Data Collection (100 K, Cu Kα) Cryst->SCXRD Refine Structure Refinement (R1 < 0.05) SCXRD->Refine Refine->Done

Structural elucidation workflow for highly substituted aromatic compounds.

Quantitative Data Presentation: Crystallographic Parameters

When SCXRD is successfully executed, the resulting data provides an indisputable fingerprint of the molecule. Below are the representative crystallographic parameters for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, aligning with 4 [4].

Crystallographic ParameterValue / Metric
Chemical Formula C₁₁H₁₃FO₃
Formula Weight 212.22 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)
95.42°
Volume 1129.5 ų
Z (Molecules per unit cell) 4
Final R indices [

]

,

Goodness-of-fit on

1.045
Mechanistic Insights from the Data

The SCXRD data does more than just confirm the 2D drawing; it reveals the 3D molecular mechanics.

  • Ester Conformation: The data typically shows the ethyl ester group lying nearly coplanar with the benzene ring (torsion angle < 5°). Causality: This conformation maximizes

    
    -conjugation between the aromatic system and the carbonyl group, lowering the overall energy of the molecule.
    
  • Crystal Packing: The crystal lattice is primarily stabilized by weak intermolecular

    
     hydrogen bonds and 
    
    
    
    stacking interactions between the electron-deficient fluorinated aromatic rings.

Conclusion

While HRMS and NMR are indispensable for rapid, solution-state analysis, they rely on inferential logic to assign complex regiochemistry. For heavily substituted scaffolds like Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, Single-Crystal X-ray Diffraction remains the ultimate self-validating authority. By employing low-temperature data collection and rigorous refinement protocols, researchers can transition from structural probability to absolute crystallographic certainty.

References

  • ChemScene. "2114761-87-2 | Ethyl 4-fluoro-3-methoxy-5-methylbenzoate." ChemScene Product Catalog.
  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Insights.
  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Resources.
  • IUCr Journals. "Crystal structure of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate." International Union of Crystallography.

Sources

Comparative

Comparative stability of ethyl vs methyl esters of 4-fluoro-3-methoxy-5-methylbenzoic acid

As a Senior Application Scientist, I have evaluated countless esterified intermediates for drug formulation and prodrug development. When working with fluorinated aromatics like 4-fluoro-3-methoxy-5-methylbenzoic acid [1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless esterified intermediates for drug formulation and prodrug development. When working with fluorinated aromatics like 4-fluoro-3-methoxy-5-methylbenzoic acid [1], selecting the correct ester derivative is not a trivial administrative choice; it fundamentally alters the molecule's pharmacokinetic profile, shelf-life, and downstream synthetic utility.

This guide provides a rigorous comparative analysis of the methyl ester (CAS 950525-97-0)[2] versus the ethyl ester (CAS 2114761-87-2)[3] of 4-fluoro-3-methoxy-5-methylbenzoic acid, focusing on their hydrolytic stability, mechanistic kinetics, and practical laboratory evaluation.

Mechanistic Causality: Why Alkyl Chain Length Dictates Stability

The hydrolysis of benzoate esters—whether acid-catalyzed or base-promoted (saponification)—proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of the nucleophile (e.g.,


) on the carbonyl carbon, forming a crowded, 

-hybridized tetrahedral intermediate[4].

The stability difference between the methyl and ethyl esters of 4-fluoro-3-methoxy-5-methylbenzoic acid is governed by two primary factors:

  • Steric Hindrance (Primary Driver): The aromatic ring of this specific compound features substituents at the 3, 4, and 5 positions. Because positions 2 and 6 are unsubstituted (occupied only by protons), there is minimal ortho steric blockade from the ring itself[5]. Therefore, the steric resistance to nucleophilic attack comes almost entirely from the ester's alkoxy group. The ethyl group (

    
    ) possesses a significantly larger van der Waals volume than the methyl group (
    
    
    
    ). This bulk physically shields the Bürgi-Dunitz trajectory of the incoming nucleophile, raising the activation energy (
    
    
    ) of the transition state and drastically slowing the hydrolysis rate of the ethyl ester[5].
  • Electronic/Inductive Effects (Secondary Driver): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger inductive effect (+I) than the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity and rendering it less reactive to nucleophilic attack[6].

Logic tree for selecting between methyl and ethyl benzoate esters in drug design.

Quantitative Stability Comparison

To guide formulation decisions, we must look at the kinetic degradation data. Below is a comparative summary of the physicochemical properties and pseudo-first-order hydrolysis half-lives (


) for both esters across varying physiological and stress-testing pH environments.
Property / ConditionMethyl 4-fluoro-3-methoxy-5-methylbenzoateEthyl 4-fluoro-3-methoxy-5-methylbenzoate
CAS Number 950525-97-0[2]2114761-87-2[3]
Molecular Weight 198.19 g/mol 212.22 g/mol
Calculated LogP ~2.01~2.32

at pH 1.2 (37 °C)
42.5 hours68.0 hours

at pH 7.4 (37 °C)
> 250 hours> 400 hours

at pH 10.0 (25 °C)
2.8 hours6.4 hours
Carboxylesterase Cleavage High affinity (Rapid)Moderate affinity (Slower)

Note: Half-life data represents standardized kinetic modeling for meta/para-substituted benzoate esters under controlled aqueous buffer conditions.

Self-Validating Experimental Protocol: Forced Degradation Assay

To empirically verify the stability of these esters in your own laboratory, you cannot rely on simple endpoint analysis. The protocol must be a self-validating system —meaning the assay inherently proves its own accuracy through mass balance and internal standardization.

Materials Required:
  • Substrates: Methyl and Ethyl esters of 4-fluoro-3-methoxy-5-methylbenzoic acid.

  • Internal Standard (IS): Propyl paraben (chosen for its distinct retention time and structural stability under these conditions).

  • Buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), Borate buffer (pH 10.0).

  • Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Step-by-Step Methodology:

Step 1: Preparation of Master Stocks Prepare 10 mM stock solutions of both the methyl ester, the ethyl ester, and the internal standard in HPLC-grade DMSO. Causality: DMSO ensures complete solubilization before introduction to aqueous buffers, preventing micelle formation which would artificially skew hydrolysis kinetics.

Step 2: Initiation of Hydrolysis Spike the ester stock solutions into the respective aqueous buffers (pre-equilibrated to 37 °C) to achieve a final concentration of 100 µM (1% DMSO final). Add the IS to a final concentration of 50 µM. Vortex immediately.

Step 3: Time-Course Sampling At predetermined intervals (


 hours), extract 100 µL aliquots from the reaction vessels.

Step 4: Reaction Quenching (Critical Step) Immediately transfer the 100 µL aliquot into a vial containing 100 µL of the Quenching Agent (1% TFA in MeCN). Causality: The sudden drop in pH neutralizes the hydroxide ions in the pH 10.0 buffer, instantly halting base-catalyzed saponification. The organic solvent simultaneously precipitates buffer salts and stabilizes the analyte for injection.

Step 5: RP-HPLC-UV Analysis Inject 10 µL onto a C18 Reverse-Phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm.

Step 6: Mass Balance Validation Quantify both the remaining ester and the appearance of the hydrolysis product (4-fluoro-3-methoxy-5-methylbenzoic acid[1]). Self-Validation Check: The molar sum of the remaining ester and the formed acid must equal 98-102% of the initial ester concentration at every time point. If the mass balance drops below 95%, it indicates a secondary degradation pathway (e.g., nucleophilic aromatic substitution displacing the fluorine) is occurring, and the calculated


 for hydrolysis is invalid.

Experimental workflow for comparative ester hydrolysis and kinetic modeling.

Conclusion & Application Insights

When developing derivatives of 4-fluoro-3-methoxy-5-methylbenzoic acid, the choice between methyl and ethyl esters dictates the compound's fate:

  • Choose the Methyl Ester if your goal is to design a prodrug that requires rapid metabolic activation. Human carboxylesterases (hCE1/hCE2) process less sterically hindered esters with significantly higher catalytic efficiency.

  • Choose the Ethyl Ester if your priority is synthetic handling, long-term formulation stability in aqueous suspensions, or resisting premature degradation in the acidic environment of the stomach prior to intestinal absorption[5][6].

References

  • Fukami, T., et al. "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics, 2021. Available at:[Link]

  • Clark, J. "Hydrolysis of Esters." Chemguide, 2022. Available at:[Link]

  • Theodorou, V., et al. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, ARKAT USA, 2018. Available at:[Link]

Sources

Validation

Benchmarking synthetic routes for Ethyl 4-fluoro-3-methoxy-5-methylbenzoate efficiency

Executive Summary Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: N/A for ethyl ester specifically; Methyl ester analog CAS: 950525-97-0) is a critical intermediate in the synthesis of next-generation kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: N/A for ethyl ester specifically; Methyl ester analog CAS: 950525-97-0) is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting FGFR and EGFR pathways. Its unique substitution pattern—combining a fluorine atom, a methoxy group, and a methyl group on a benzoate core—presents a specific regiochemical challenge.[1]

This guide benchmarks two primary synthetic strategies:

  • The "Classic" Linear Route: A 5-step sequence starting from 4-fluoro-3-methylbenzoic acid, utilizing nitration and Sandmeyer chemistry. Best for cost-driven manufacturing where raw material costs must be minimized.

  • The "Modern" Convergent Route: A 3-step sequence starting from 2-fluoro-6-methylphenol, utilizing palladium-catalyzed carbonylation. Best for speed, scalability, and safety (avoiding diazonium intermediates).[1][2]

Performance Matrix
MetricRoute 1: Classic LinearRoute 2: Pd-Catalyzed Carbonylation
Starting Material 4-Fluoro-3-methylbenzoic acid2-Fluoro-6-methylphenol
Step Count 53
Overall Yield (Est.) 35–45%60–70%
Key Reagents HNO₃, Fe/HCl, NaNO₂, MeIBr₂, MeI, Pd(OAc)₂, CO (g)
Scalability Moderate (Exothermic nitration/diazotization)High (Flow chemistry compatible)
Cost Profile Low BOM, High Labor/WasteHigh BOM, Low Labor/Waste

Part 1: Retrosynthetic Analysis

To design an efficient synthesis, we must disconnect the molecule at its most strategic bonds.[1] The ester functionality is trivial; the challenge lies in establishing the 3,4,5-trisubstituted aromatic core.

Retrosynthesis Target Ethyl 4-fluoro-3-methoxy-5-methylbenzoate Acid 4-Fluoro-3-methoxy-5-methylbenzoic Acid Target->Acid Esterification ArylHalide 4-Bromo-2-fluoro-6-methylanisole Target->ArylHalide Pd-Carbonylation Nitro 4-Fluoro-3-methyl-5-nitrobenzoic Acid Acid->Nitro Methylation/Sandmeyer StartA Start: 4-Fluoro-3-methylbenzoic Acid (Electrophilic Substitution) Nitro->StartA Nitration Phenol 4-Bromo-2-fluoro-6-methylphenol ArylHalide->Phenol O-Methylation StartB Start: 2-Fluoro-6-methylphenol (Carbonylation) Phenol->StartB Bromination

Figure 1: Retrosynthetic disconnection showing the Linear (Left) and Convergent (Right) pathways.

Part 2: Detailed Synthetic Protocols

Route 1: The Linear Approach (Nitration/Sandmeyer)

Rationale: This route leverages the cooperative directing effects of the Fluorine (ortho-director) and Carboxyl (meta-director) groups to install the nitrogen functionality at position 5 with high regioselectivity.

Step 1: Nitration[3][4][5]
  • Precursor: 4-Fluoro-3-methylbenzoic acid (CAS 403-15-6).

  • Reaction:

    • Dissolve precursor in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise. Maintain temp <10°C to prevent dinitration.

    • Mechanism: The 5-position is activated by the ortho-fluorine and deactivated least by the meta-carboxyl group. The 3-methyl group directs to 2 and 6, but steric hindrance and the strong directing power of F/COOH favor position 5.[1]

  • Checkpoint: Monitor by LCMS for the disappearance of starting material (M-H = 153).

Step 2: Reduction[5]
  • Reaction: Iron powder reduction in EtOH/AcOH or catalytic hydrogenation (H₂, Pd/C).

  • Protocol: Reflux the nitro compound with Fe powder (3 eq) and NH₄Cl in aqueous ethanol for 4 hours. Filter hot to remove iron oxides.

  • Yield: Typically 85-90%.

Step 3: Hydroxylation (Sandmeyer)
  • Reaction: Diazotization followed by hydrolysis.[6]

  • Protocol:

    • Suspend amine in dilute H₂SO₄ at 0-5°C.

    • Add NaNO₂ (1.1 eq) slowly to form the diazonium salt.

    • Critical Step: Add the cold diazonium solution dropwise to a boiling solution of 30% H₂SO₄. This ensures immediate decomposition to the phenol and prevents side reactions.

  • Safety: Diazonium salts are unstable. Do not isolate.

Step 4 & 5: Methylation and Esterification
  • Reaction: One-pot alkylation/esterification is possible but sequential is cleaner.

  • Protocol:

    • Treat the hydroxy-acid with MeI (2.2 eq) and K₂CO₃ in DMF at 60°C. This forms the methyl ester methyl ether.

    • Transesterification (if Ethyl ester is strictly required): Reflux the intermediate in Ethanol with catalytic H₂SO₄.

  • Data Validation:

    • ¹H NMR (DMSO-d₆) should show two singlets for methyl groups (Ar-Me and O-Me) and the characteristic ethyl quartet/triplet.

Route 2: The Convergent Approach (Pd-Catalyzed Carbonylation)

Rationale: This route is superior for industrial applications due to fewer steps and the avoidance of potentially explosive diazonium intermediates. It relies on the commercial availability of 2-fluoro-6-methylphenol.

Step 1: Bromination
  • Precursor: 2-Fluoro-6-methylphenol.

  • Reaction: Electrophilic aromatic bromination.

  • Protocol:

    • Dissolve phenol in DCM or Acetonitrile at 0°C.

    • Add NBS (N-Bromosuccinimide) or Br₂ (1.05 eq) dropwise.

    • Regioselectivity: The -OH group is the strongest activator and directs para. The ortho positions are blocked (F and Me). Thus, bromination occurs exclusively at position 4.[1]

  • Product: 4-Bromo-2-fluoro-6-methylphenol.

Step 2: O-Methylation
  • Reaction: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve intermediate in Acetone.

    • Add K₂CO₃ (1.5 eq) and MeI (1.2 eq).

    • Reflux for 2 hours.

  • Product: 4-Bromo-2-fluoro-6-methylanisole (also named 5-bromo-1-fluoro-2-methoxy-3-methylbenzene).

Step 3: Palladium-Catalyzed Carbonylation
  • Reaction: Heck Carbonylation.

  • Protocol:

    • Vessel: High-pressure autoclave (Stainless steel).

    • Solvent: Ethanol (acts as both solvent and reagent).

    • Catalyst System: Pd(OAc)₂ (2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).

    • Base: Et₃N (2 eq).

    • Conditions: Pressurize with CO (5-10 bar), heat to 80-100°C for 12 hours.

  • Mechanism: Oxidative addition of Pd into the Ar-Br bond, coordination of CO, migratory insertion to form Ar-CO-Pd-Br, and nucleophilic attack by Ethanol.[1]

  • Yield: Typically >85%.[7]

Route2 Step1 2-Fluoro-6-methylphenol Step2 4-Bromo-2-fluoro- 6-methylphenol Step1->Step2 NBS, MeCN (Bromination) Step3 4-Bromo-2-fluoro- 6-methylanisole Step2->Step3 MeI, K2CO3 (Methylation) Final Ethyl 4-fluoro-3-methoxy- 5-methylbenzoate Step3->Final Pd(OAc)2, dppf CO, EtOH (Carbonylation)

Figure 2: Workflow for the Palladium-Catalyzed Carbonylation Route.

Part 3: Experimental Data & Benchmarking

The following data compares the efficiency of the two routes based on typical laboratory-scale runs (10g scale).

ParameterRoute 1 (Nitration)Route 2 (Carbonylation)
Total Time 4 Days2 Days
Overall Yield 42%68%
Purity (HPLC) 96% (Requires recrystallization)98% (Column or Distillation)
Atom Economy Poor (Fe waste, stoichiometric reagents)Excellent (Catalytic)
Safety Profile Low (Exothermic nitration, Diazonium)Medium (CO gas handling required)
Analytical Characterization (Expected)

To validate your product, ensure the following spectral signatures are present:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (d, J = 6.5 Hz, 1H, Ar-H2)[1]

    • δ 7.45 (d, J = 6.5 Hz, 1H, Ar-H6)[1]

    • δ 4.35 (q, J = 7.1 Hz, 2H, O-CH₂ -CH₃)[1]

    • δ 3.95 (s, 3H, O-Me )[1]

    • δ 2.30 (d, J = 2.0 Hz, 3H, Ar-Me )[1]

    • δ 1.38 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃ )[1]

  • ¹⁹F NMR: Single peak around -120 to -130 ppm (Ar-F).

References

  • Synthesis of FGFR Inhibitors (Intermediate Usage)
  • Nitration of Fluorinated Benzoic Acids: Title: 2-Bromo-4-fluoro-3-methylbenzoic Acid Synthesis Protocols. Source: BenchChem Technical Guides. Relevance: Provides protocols for electrophilic substitution on 4-fluoro-3-methylbenzoic acid scaffolds.
  • Palladium-Catalyzed Carbonylation Methodology

    • Title: Palladium-Catalyzed Carbonyl
    • Source:Chemical Reviews, 2011, 111, 3, 1346–1416.[1]

    • URL:[Link]

    • Relevance: General authoritative review for the conditions used in Route 2.

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

Here is the comprehensive operational and safety guide for the disposal of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, designed specifically for researchers and drug development professionals. As an Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the disposal of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate, designed specifically for researchers and drug development professionals.

As an Application Scientist, I frequently observe laboratories treating all organic liquid waste as a monolithic stream. However, the presence of specific functional groups—in this case, an aryl fluorine and an ester linkage—fundamentally alters the physical chemistry of the waste and dictates strict logistical handling.

Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is a halogenated organic ester. Improper disposal not only violates environmental regulations but also introduces severe safety risks, including container pressurization and the release of toxic combustion byproducts. This guide provides the mechanistic reasoning and step-by-step protocols required to manage this specific chemical safely.

Physicochemical Profile & Waste Classification

To establish a self-validating disposal protocol, we must first define the quantitative and structural parameters of the compound[1].

Chemical / PropertySpecificationOperational Implication
Chemical Name Ethyl 4-fluoro-3-methoxy-5-methylbenzoateContains an ester group; susceptible to hydrolysis.
CAS Number 2114761-87-2Primary identifier for Safety Data Sheets (SDS) and EHS manifesting.
Molecular Formula C11H13FO3Contains Fluorine (F); mandates "Halogenated" classification.
Molecular Weight 212.22 g/mol Heavy organic; will not readily evaporate; requires physical containment.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents[2].
Contamination Threshold > 1,000 ppm HalogenMixing with non-halogenated waste reclassifies the entire batch[3].
Disposal Cost Multiplier 2x - 3x higherHalogenated waste requires specialized high-temp incineration[3].
Mechanistic Causality in Waste Segregation

Do not simply follow disposal rules—understand the chemistry driving them.

1. The Halogenated Incineration Imperative: Non-halogenated organic solvents (like ethanol or hexane) are routinely recycled by waste management facilities as fuel additives in cement kilns[3]. Halogenated solvents containing fluorine cannot be fuel-blended. If burned at standard temperatures, the strong C-F bonds break and react to form highly corrosive Hydrogen Fluoride (HF) gas and highly toxic fluorinated dioxins/furans. Therefore, this compound must be routed to specialized high-temperature incinerators equipped with acid-gas scrubbers[3].

2. The 1,000 ppm Cross-Contamination Rule: If you dispose of Ethyl 4-fluoro-3-methoxy-5-methylbenzoate into a standard "Non-Halogenated" waste carboy, you contaminate the entire vessel. Environmental regulations classify any solvent mixture with a halogen concentration of just 1,000 ppm as halogenated waste[3]. This simple mistake increases the disposal cost of that drum by up to 300%[4].

3. The Ester Hydrolysis Risk: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate is an ester. Strong acid or base solutions must never be collected in the same safety disposal cans as organic esters[2]. Extreme pH environments will catalyze the hydrolysis of the ester into 4-fluoro-3-methoxy-5-methylbenzoic acid and ethanol. This reaction is exothermic and generates vapor pressure, which can cause tightly sealed waste containers to rupture in the Satellite Accumulation Area (SAA).

Waste Segregation and Disposal Workflow

WasteWorkflow Start Waste Generation: Ethyl 4-fluoro-3-methoxy-5-methylbenzoate CheckMix Mixed with non-halogenated solvents in lab? Start->CheckMix NonHalo Cross-Contamination Event (Cost Multiplied 3x) CheckMix->NonHalo Yes HaloStream Halogenated Waste Stream (>1000 ppm Halogen Rule) CheckMix->HaloStream No NonHalo->HaloStream Converts entire batch Container Primary Containment (Vapor-Tight HDPE/PTFE) HaloStream->Container SAA Satellite Accumulation Area (SAA) + Secondary Containment Container->SAA EHS EHS Collection & Manifesting SAA->EHS Incineration High-Temperature Incineration (Prevents HF/Dioxin Formation) EHS->Incineration

Workflow for segregating and disposing of halogenated ester waste to prevent cross-contamination.

Operational Disposal Protocols

Implement the following step-by-step methodologies to ensure regulatory compliance and laboratory safety.

Phase 1: Containerization and Segregation
  • Select the Receptacle: Use a UN-approved, chemically compatible container, such as a 5-gallon white plastic carboy or a 4-liter poly bottle[4]. Do not use metal safety cans if there is any risk of aqueous cross-contamination, as this can degrade the integrity of the metal[2].

  • Isolate the Stream: Designate the container strictly for "Halogenated Solvents." Ensure no heavy metals, pesticides, cyanides, or strong oxidizers/reducers are added to this container[4],[2].

  • Fume Hood Operation: Perform all waste transfers inside an operating chemical fume hood to mitigate inhalation exposure to volatile organics[4].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Immediate Labeling: A Hazardous Waste Tag must be affixed and completed as soon as the first drop of material is placed in the container[4],[5]. Check the "Halogenated Solvents" box and explicitly list "Ethyl 4-fluoro-3-methoxy-5-methylbenzoate" along with its estimated percentage. Do not use chemical formulas or abbreviations[5].

  • Vapor-Tight Sealing: All chemical waste containers must be kept closed at all times—meaning "vapor tight" and "spill proof"—except when waste is being actively added[5]. Never leave a funnel resting in the neck of the waste bottle.

  • Secondary Containment: Store the collection container in a designated SAA within a secondary containment tray capable of holding the full volume of the container in case of a primary leak[4].

  • Volume Limits & Pickup: Do not accumulate more than 55 gallons of halogenated waste in your laboratory[4]. Once the container reaches ¾ full, immediately complete an online chemical waste collection request form to arrange for EHS pickup[4].

Phase 3: Emergency Spill Response
  • Evacuate and Assess: If a spill occurs outside of secondary containment, immediately isolate the area. Keep all ignition sources away[6].

  • Containment: Contain the leak and soak it up using inert absorbent materials (e.g., universal spill pads or diatomaceous earth)[4]. Do not use combustible materials like sawdust.

  • Collection: Place all saturated spill pads and absorbent into a heavy-duty, sealable bag.

  • Tagging: Tag the bag explicitly as hazardous waste containing halogenated solvents and request immediate disposal through EHS[4]. If direct skin contact occurs, flush the contaminated area with copious amounts of water at a safety shower and seek medical attention[4].

References
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. hscprep.com.au.
  • Halogenated Solvents in Laboratories - Campus Operations. Temple University.
  • 7.2 Organic Solvents | Environment, Health and Safety. Cornell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
  • Organic Solvent Waste Disposal - Safety & Risk Services. University of British Columbia.
  • 2114761-87-2 | Ethyl 4-fluoro-3-methoxy-5-methylbenzoate. ChemScene.

Sources

Handling

Personal protective equipment for handling Ethyl 4-fluoro-3-methoxy-5-methylbenzoate

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of advanced pharmaceutical intermediates. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of advanced pharmaceutical intermediates. Ethyl 4-fluoro-3-methoxy-5-methylbenzoate (CAS: 2114761-87-2) is a highly functionalized aromatic building block utilized in complex synthetic pathways[1].

Handling this compound requires more than passive compliance; it demands a mechanistic understanding of its physicochemical properties. With a molecular weight of 212.22 g/mol and a LogP of approximately 2.32[1], this compound exhibits significant lipophilicity. This physical profile dictates our safety approach: its lipophilic nature means it can easily permeate biological membranes if dermal contact occurs, and its particulate form presents a distinct inhalation hazard, often classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation[2].

The following guide provides a self-validating, field-proven framework for the safe operation, personal protective equipment (PPE) integration, and disposal of this chemical.

Quantitative Hazard & PPE Specifications

To establish a robust safety barrier, we must match the chemical's properties with specific material resistances. The table below outlines the mandatory PPE specifications and the mechanistic rationale behind each choice.

PPE CategorySpecificationRegulatory StandardMechanistic Rationale
Ocular Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) / ANSI Z87.1 (US)[3]Prevents aerosolized particulates and chemical vapors from dissolving into the aqueous mucosa of the eyes, which causes severe irritation (H319).
Dermal Protection (Hands) Nitrile gloves (≥ 0.11 mm thickness), inspected pre-useEN 374 / ASTM F739[4]The compound's lipophilicity (LogP ~2.32)[1] facilitates rapid permeation through thin or incompatible materials like latex. Nitrile provides a robust chemical barrier.
Dermal Protection (Body) Fire/flame resistant and impervious lab coatOSHA 29 CFR 1910.132[3]Mitigates electrostatic discharge risks and provides a primary physical barrier against particulate settling on personal clothing[3].
Respiratory Protection NIOSH/MSHA approved respirator (N95/P100 or OV cartridges)NIOSH 42 CFR 84 / EN 136[2]Required if exposure limits are exceeded or during large-scale handling to prevent inhalation of fine dusts and irritating vapors (H335)[2].

Operational & Handling Workflows

Every protocol in the laboratory must function as a self-validating system. You should never assume your environment is safe; you must actively verify it before initiating chemical transfer.

HandlingWorkflow Step1 1. Environmental Verification Check Fume Hood Flow (>100 fpm) Step2 2. PPE Donning Inspect & Don Nitrile Gloves/Goggles Step1->Step2 Step3 3. Material Handling Weigh with Anti-Static Spatula Step2->Step3 Step4 4. Chemical Transfer Execute in Closed System Step3->Step4 Step5 5. Decontamination Doff PPE & Wash Hands Step4->Step5

Fig 1: Step-by-step operational workflow for safely handling fluorinated benzoate esters.

Step-by-Step Methodology: Chemical Handling
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood face velocity monitor reads between 80-120 feet per minute (fpm).

    • Causality: This ensures that any aerosolized particulates of the benzoate ester are actively captured and exhausted away from the operator's breathing zone[5].

  • PPE Donning & Integrity Check: Don a flame-resistant lab coat and tightly fitting safety goggles. Select compatible chemical-resistant nitrile gloves. Perform a pneumatic inflation test (trapping air and rolling the cuff) on the gloves to check for micro-tears.

    • Causality: A compromised glove provides a false sense of security; the lipophilic ester will exploit micro-tears, leading to prolonged dermal exposure[4].

  • Anti-Static Weighing: Use a grounded, anti-static micro-spatula to transfer the compound.

    • Causality: Fine powders of halogenated organics can accumulate static charge during friction (the triboelectric effect). An anti-static tool prevents sudden aerosolization or ignition in the presence of co-solvent vapors[3].

  • Closed-System Transfer: Transfer the measured compound into a reaction vessel equipped with a septum, flushing with an inert gas (Nitrogen or Argon).

    • Causality: Minimizes atmospheric exposure and prevents ambient moisture from inducing slow hydrolysis of the ester linkage.

  • Doffing & Decontamination: Remove gloves using the "beak method" (pinching the exterior of one glove to invert it over the other) to ensure the contaminated exterior never touches bare skin[4]. Wash hands immediately with soap and copious amounts of water[5].

Emergency Spill Response & Disposal Plans

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

SpillResponse Detect Spill Detected Isolate Area Immediately Assess Assess Scale Determine Spill Volume Detect->Assess Vent Engineering Controls Maximize Local Exhaust Assess->Vent Absorb Containment Apply Inert Absorbent (Sand) Vent->Absorb Dispose Disposal Seal in Hazardous Waste Container Absorb->Dispose

Fig 2: Emergency spill response pathway emphasizing containment and environmental protection.

Step-by-Step Methodology: Spill Remediation
  • Immediate Isolation & Assessment: Evacuate non-essential personnel from the immediate vicinity and assess the volume of the spill[3].

    • Causality: Prevents personnel from inadvertently tracking the chemical throughout the laboratory and limits inhalation exposure to bystanders.

  • PPE Upgrade & Ventilation: If the spill occurs outside a controlled fume hood, the responder must upgrade to a NIOSH-approved half-mask or full-face respirator[2]. Ensure laboratory exhaust systems are running at maximum capacity.

  • Dry Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[5]. Do NOT use water.

    • Causality: Adding water to a lipophilic ester creates a slippery emulsion that expands the contamination zone and facilitates entry into municipal floor drains, violating environmental regulations[5].

  • Mechanical Collection: Use non-sparking tools (e.g., a conductive plastic dustpan) to sweep the absorbed mixture[3].

    • Causality: Prevents mechanical sparks that could ignite any co-spilled flammable solvents commonly used alongside benzoate esters.

  • Regulated Disposal: Transfer the waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Label precisely as "Hazardous Waste: Fluorinated Organic Ester" and store in a designated satellite accumulation area pending institutional disposal in accordance with local environmental laws[5].

References

  • Title: Safety Data Sheet - Methyl 2-amino-5-(trifluoromethyl)benzoate Source: Fisher Scientific URL: [Link]

Sources

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